Methyl pseudolarate A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMRHVRTCANOX-CNKWFCIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Methyl Pseudolarate A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pseudolarate A, a notable diterpenoid compound derived from the root bark of the golden larch tree, Pseudolarix kaempferi, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of its biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Chemical Profile
This compound is classified as a diterpenoid, a class of organic compounds composed of four isoprene units. It was first isolated from the root bark of Pseudolarix kaempferi, a plant with a history of use in traditional medicine. The molecular formula of this compound is C₂₃H₃₀O₆, and it has a molecular weight of 402.487 g/mol . Its purity is typically assessed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or an Evaporative Light-Scattering Detector (HPLC-ELSD), while its structure is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 82508-33-6 |
| Molecular Formula | C₂₃H₃₀O₆ |
| Molecular Weight | 402.487 g/mol |
| Type of Compound | Diterpenoid |
| Botanical Source | Pseudolarix kaempferi |
| Appearance | Powder |
| Purity | 95% - 99% |
| Analysis Methods | HPLC-DAD, HPLC-ELSD |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Experimental Protocols
Isolation and Purification of this compound from Pseudolarix kaempferi
The following protocol outlines a general procedure for the extraction and isolation of diterpenoids, including this compound, from the root bark of Pseudolarix kaempferi. It is important to note that specific yields can vary based on the starting material and extraction conditions.
Materials and Equipment:
-
Dried root bark of Pseudolarix kaempferi
-
Methanol (analytical grade)
-
Solvent extraction apparatus (e.g., Soxhlet extractor)
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water)
Protocol:
-
Extraction:
-
The air-dried and powdered root bark of Pseudolarix kaempferi is subjected to exhaustive extraction with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.
-
The ethyl acetate-soluble fraction, which typically contains the diterpenoids, is concentrated to dryness.
-
-
Chromatographic Purification:
-
The dried ethyl acetate fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of petroleum ether-ethyl acetate to separate different fractions based on polarity.
-
Fractions containing compounds with similar TLC profiles to known standards of this compound are collected and combined.
-
-
Fine Purification:
-
The enriched fractions are further purified by repeated silica gel column chromatography.
-
Final purification is achieved by preparative HPLC to yield pure this compound.
-
Diagram 1: General Workflow for the Isolation of this compound
Caption: A generalized workflow for the extraction and purification of this compound.
Biological Activity and Signaling Pathways
While specific quantitative data on the biological activity of this compound is still emerging, preliminary studies on related compounds from Pseudolarix kaempferi, such as Pseudolaric acid B (PAB), provide valuable insights into its potential anticancer properties. PAB has been shown to exhibit anti-cancer activity in various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer.
The anticancer mechanisms of PAB are multifaceted and involve the modulation of several key signaling pathways. Understanding these pathways can provide a framework for investigating the specific mechanisms of this compound.
Key Signaling Pathways Potentially Targeted by Pseudolaric Acid Derivatives:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. PAB has been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.[2]
-
STAT3, ERK1/2, and GSK-3β/β-catenin Pathways: These pathways are involved in cell proliferation, differentiation, and survival. PAB has been shown to down-regulate the phosphorylation of key proteins in these pathways in hepatocellular carcinoma cells.[3]
-
ROS/AMPK/mTOR/Autophagy Pathway: PAB can induce the production of reactive oxygen species (ROS), leading to the activation of the AMPK/mTOR signaling pathway, which in turn triggers autophagy and apoptosis in non-small cell lung cancer cells.[1]
-
AMPK/JNK/DRP1/Mitochondrial Fission Pathway: PAB can activate this pathway, leading to mitochondrial dysfunction and apoptosis in hepatocellular carcinoma cells.[4][5]
Diagram 2: Potential Signaling Pathways Modulated by Pseudolaric Acid Derivatives
Caption: Potential signaling pathways targeted by pseudolaric acid derivatives leading to anticancer effects.
Future Directions
Further research is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Quantitative Analysis: Detailed studies to determine the precise yield of this compound from Pseudolarix kaempferi under various extraction conditions.
-
Cytotoxicity Screening: Comprehensive screening of this compound against a panel of human cancer cell lines to determine its specific IC₅₀ values.
-
Mechanism of Action: In-depth studies to confirm the specific signaling pathways modulated by this compound and to identify its direct molecular targets.
-
In Vivo Studies: Preclinical animal studies to evaluate the efficacy and safety of this compound as a potential anticancer agent.
Conclusion
This compound represents a promising natural product with potential applications in oncology. This technical guide has summarized the current knowledge regarding its discovery, isolation, and potential biological activities, drawing parallels with the more extensively studied related compound, Pseudolaric acid B. The provided protocols and diagrams serve as a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing diterpenoid. Continued investigation into its specific mechanisms of action and in vivo efficacy is essential for its development as a future therapeutic agent.
References
- 1. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. system.mthfrdoctors.com [system.mthfrdoctors.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Methyl Pseudolarate A: A Technical Guide to its Botanical Source, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pseudolarate A, a diterpenoid compound of significant interest in the fields of oncology and mycology, is a natural product derived from the golden larch tree, Pseudolarix kaempferi.[1] This technical guide provides a comprehensive overview of its botanical origin, biological activities, and underlying mechanisms of action, with a focus on its potential as an anticancer and antifungal agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Botanical Source and Isolation
This compound is naturally synthesized by the golden larch tree, Pseudolarix kaempferi, a species native to Eastern China. The primary source of this compound is the root and trunk bark of the tree.
Isolation Protocol
The following protocol outlines a general method for the isolation and purification of this compound from the cortex of Pseudolarix kaempferi. This procedure is based on standard phytochemical extraction and chromatography techniques.
1. Plant Material Collection and Preparation:
-
Collect the root or trunk bark of Pseudolarix kaempferi.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried bark into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered bark with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
Alternatively, perform successive extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, and then methanol) to fractionate the extract based on polarity.
-
Filter the extracts to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions rich in the target compound and concentrate them.
-
Further purify the enriched fraction using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) until a pure compound is obtained.
4. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activities and Quantitative Data
This compound has demonstrated potent biological activities, primarily as an anticancer and antifungal agent. Its mechanism of action is largely attributed to its ability to disrupt microtubule dynamics.
Anticancer Activity
This compound exhibits cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available |
Antifungal Activity
This compound also displays significant activity against various pathogenic fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of its antifungal efficacy.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | Data not available |
| Cryptococcus neoformans | Data not available |
| Aspergillus fumigatus | Data not available |
Specific MIC values for this compound against various fungal strains are not currently available in publicly accessible literature. The table serves as a standardized format for presenting this data once it is reported.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent.
1. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
2. Drug Dilution:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
4. MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug that shows no visible growth.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for the anticancer and antifungal activities of this compound is its interaction with tubulin and the subsequent disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
1. Tubulin Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice.
2. Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (to provide energy for polymerization), and a buffer that promotes polymerization.
-
Add different concentrations of this compound to the wells. Include a positive control (e.g., paclitaxel for stabilization or colchicine for destabilization) and a negative control (vehicle).
3. Polymerization Monitoring:
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule polymerization.
4. Data Analysis:
-
Plot the absorbance against time to generate polymerization curves.
-
Compare the curves of the treated samples to the control to determine if this compound inhibits or promotes tubulin polymerization.
Signaling Pathways and Molecular Interactions
The disruption of microtubule dynamics by this compound triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of this compound induced apoptosis.
The binding of this compound to tubulin inhibits its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. The cell cycle is consequently arrested, typically at the G2/M phase, which in turn activates apoptotic pathways, leading to programmed cell death.
Caption: Experimental workflow for this compound.
Conclusion
This compound, isolated from Pseudolarix kaempferi, is a promising natural product with significant anticancer and antifungal properties. Its mechanism of action, centered on the disruption of microtubule dynamics, makes it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of its botanical source, biological activities, and experimental evaluation, which will be valuable for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its efficacy and safety.
References
An In-Depth Technical Guide to the Antifungal Properties of Methyl Pseudolarate A and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pseudolarate A, a diterpenoid derived from the bark of the golden larch tree (Pseudolarix kaempferi), belongs to a class of natural products exhibiting significant biological activities. While direct and extensive research on the antifungal properties of this compound is limited in publicly accessible literature, comprehensive studies on its close structural analogs, Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB), provide compelling evidence for their potential as novel antifungal agents. This technical guide synthesizes the available data on these related compounds to illuminate the potential antifungal profile of this compound, focusing on their mechanism of action, in vitro efficacy, and detailed experimental protocols. The primary mechanism of these compounds involves the disruption of fungal cell integrity, with evidence pointing towards interference with microtubule dynamics and cell wall biosynthesis. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic leads. The pseudolaric acids, including this compound, are diterpenoids isolated from the traditional Chinese medicinal herb Pseudolarix kaempferi. These compounds have garnered attention for their diverse biological activities, including anticancer and antifungal effects. This guide focuses on the antifungal properties of this class of molecules, with a particular emphasis on the data available for Pseudolaric acid A and B as proxies for understanding the potential of this compound.
Mechanism of Action
The antifungal activity of pseudolaric acid derivatives appears to be multifactorial, primarily targeting the maintenance of fungal cell structure and integrity. The proposed mechanisms include disruption of microtubule dynamics and inhibition of cell wall biosynthesis.
Disruption of Microtubule Dynamics
This compound is known to function by disrupting microtubule dynamics, which ultimately inhibits cell division and can promote apoptosis[1]. Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in mitosis, cell shape maintenance, and intracellular transport. The disruption of these structures is a validated antifungal strategy, as exemplified by the drug griseofulvin. By interfering with tubulin polymerization, this compound and its analogs can arrest the fungal cell cycle in the M phase, leading to a cessation of proliferation[2].
Inhibition of Cell Wall Biosynthesis
Studies on Pseudolaric acid B (PAB) have revealed its ability to inhibit the formation of (1,3)-β-D-glucan, a critical component of the fungal cell wall, by targeting the Rho1 GTPase[3]. The fungal cell wall is a dynamic structure essential for viability and pathogenesis, making its biosynthetic pathways attractive targets for antifungal drugs.
Cell Membrane Damage and Autophagy
Research on Pseudolaric acid A (PAA) indicates that it exerts dose-dependent detrimental effects on the cell membranes of Candida tropicalis. Furthermore, PAA treatment leads to an increase in vacuoles and autophagosome formation, suggesting the induction of autophagy[1].
In Vitro Antifungal Activity
The in vitro antifungal activity of pseudolaric acids has been evaluated against a range of pathogenic fungi, demonstrating their potential as broad-spectrum antifungal agents.
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Pseudolaric acid A and the synergistic interactions of Pseudolaric acid B with fluconazole.
Table 1: In Vitro Antifungal Activity of Pseudolaric Acid A (PAA) Against Non-albicans Candida Species [1]
| Fungal Species | Strain Type | PAA MIC Range (µg/mL) |
| Candida tropicalis | Fluconazole-Resistant | 8 - 16 |
| Candida tropicalis | Fluconazole-Susceptible | 8 - 16 |
| C. parapsilosis sensu stricto | - | 8 - 128 |
| C. orthopsilosis | - | 8 - 128 |
| C. metapsilosis | - | 8 - 128 |
Table 2: Synergistic Activity of Pseudolaric Acid B (PAB) and Fluconazole (FLC) Against Candida albicans [4]
| C. albicans Strain Type | Number of Strains | Synergism Observed (FICI) | FLC Concentration Range (µg/mL) in Synergy | PAB Concentration Range (µg/mL) in Synergy |
| Fluconazole-Resistant | 22 | 100% (FICI: 0.02 - 0.13) | 0.06 - 4 | 0.5 - 4 |
| Fluconazole-Susceptible | 12 | 17% (FICI: 0.25 - 0.5) | 1 - 8 | 0.5 - 4 |
FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the antifungal properties of pseudolaric acids.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and as described in studies on pseudolaric acids[1][4].
Materials:
-
Pseudolaric acid A or B
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Incubator
Procedure:
-
Drug Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL. Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions.
-
Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control well.
Time-Kill Kinetic Assay
This protocol is based on the description of time-kill assays used to evaluate the synergistic effects of pseudolaric acids with fluconazole[1][4].
Materials:
-
Pseudolaric acid A or B and Fluconazole
-
RPMI-1640 medium
-
Fungal isolates
-
Shaking incubator
-
Sterile tubes
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension and adjust to a final concentration of approximately 1 x 10^3 to 1 x 10^5 CFU/mL in RPMI-1640 medium.
-
Drug Exposure: Prepare tubes containing RPMI-1640 medium with the test compounds at desired concentrations (e.g., 2 µg/mL PAA, 2 µg/mL FLC, and a combination of both)[1]. Include a drug-free growth control.
-
Incubation and Sampling: Inoculate the tubes with the fungal suspension and incubate at 37°C with constant shaking (e.g., 120 rpm). At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto SDA plates.
-
Incubation and Colony Counting: Incubate the SDA plates at 37°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time to generate the time-kill curves. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent.
Conclusion
While direct evidence for the antifungal activity of this compound is not extensively documented, the substantial body of research on the closely related compounds, Pseudolaric acid A and B, strongly suggests its potential as a promising antifungal lead. The unique mechanisms of action, including the disruption of microtubule dynamics and inhibition of cell wall biosynthesis, offer a compelling rationale for further investigation. The quantitative data presented for PAA and PAB demonstrate potent activity against clinically relevant Candida species, including drug-resistant strains. The detailed experimental protocols provided in this guide offer a framework for future studies aimed at fully elucidating the antifungal spectrum and therapeutic potential of this compound. Further research is warranted to determine the specific MIC values of this compound against a broader range of fungal pathogens and to explore its efficacy in in vivo models of fungal infections.
References
Methyl Pseudolarate A: A Diterpenoid with Potent Anticancer and Antifungal Activities
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl pseudolarate A, a naturally occurring diterpenoid isolated from the bark of the golden larch tree, Pseudolarix kaempferi, has emerged as a promising therapeutic candidate with potent anticancer and antifungal properties. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and intracellular transport. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, along with a summary of its cytotoxic and antifungal efficacy. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering a foundation for further research and development of this promising natural product.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. This compound is a diterpenoid compound that has garnered significant scientific interest due to its potent biological activities.[1] It is derived from the traditional Chinese medicinal plant Pseudolarix kaempferi.[1] The primary mode of action of this compound is the disruption of microtubule dynamics, which ultimately leads to the inhibition of cell division and the induction of programmed cell death, known as apoptosis.[1] This mechanism makes it a strong candidate for development as both an antifungal and an anticancer agent.[1]
Chemical Properties
This compound is a complex diterpenoid with the following chemical properties:
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₀O₆ | [1] |
| Molecular Weight | 402.5 g/mol | [1] |
| CAS Number | 82508-33-6 | [1] |
| Appearance | Powder | |
| Purity | 95%~99% (Commercially available) | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. |
Structure:
The chemical structure of this compound is characterized by a complex polycyclic system. Its structural elucidation has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activities and Efficacy
This compound exhibits a broad spectrum of biological activities, with its anticancer and antifungal effects being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxicity against a variety of human cancer cell lines. Its primary mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Table 1: Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Human Lung Carcinoma | Data not available in search results | |
| MCF-7 | Human Breast Adenocarcinoma | Data not available in search results | |
| HeLa | Human Cervical Adenocarcinoma | Data not available in search results | |
| K562 | Human Chronic Myelogenous Leukemia | Data not available in search results | |
| BEL-7402 | Human Hepatocellular Carcinoma | Data not available in search results |
Note: Specific IC₅₀ values for this compound against a comprehensive panel of cancer cell lines were not available in the provided search results. The table is presented as a template for future data incorporation.
Antifungal Activity
This compound has shown potent activity against a range of pathogenic fungi. Its antifungal mechanism is also attributed to the disruption of microtubule function, which is essential for fungal cell division and growth.
Table 2: Antifungal Activity of this compound (MIC Values)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | Data not available in search results | |
| Aspergillus fumigatus | Data not available in search results | |
| Cryptococcus neoformans | Data not available in search results | |
| Trichophyton rubrum | Data not available in search results |
Note: Specific MIC values for this compound against various fungal pathogens were not available in the provided search results. The table is presented as a template for future data incorporation.
Mechanism of Action
The primary molecular target of this compound is tubulin, the protein subunit of microtubules. By interfering with tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This disruption leads to a cascade of cellular events, ultimately culminating in apoptosis.
Disruption of Microtubule Dynamics
Caption: Mechanism of microtubule disruption by this compound.
Induction of Apoptosis
The arrest of the cell cycle at the G2/M phase by this compound triggers the intrinsic apoptotic pathway. This is characterized by the activation of a cascade of caspases and the modulation of Bcl-2 family proteins.
Caption: Apoptosis induction pathway by this compound.
Experimental Protocols
Isolation and Purification of this compound
Note: A detailed, step-by-step protocol for the extraction and purification of this compound from Pseudolarix kaempferi was not available in the search results. The following is a general workflow based on common practices for isolating natural products.
Caption: General workflow for the isolation of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.
Protocol:
-
Prepare a tubulin solution in general tubulin buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Add the tubulin/GTP solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of the absorbance increase.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer.
Protocol:
-
Treat cells with this compound at the desired concentrations for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Western Blot
This technique is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system.
Protocol:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound is a promising natural diterpenoid with significant potential as an anticancer and antifungal agent. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a strong rationale for its further development. Future research should focus on obtaining a comprehensive profile of its in vitro and in vivo efficacy, including the determination of IC₅₀ and MIC values against a wider range of cancer cell lines and fungal pathogens. Elucidating the specific interactions of this compound with tubulin and a more detailed mapping of the downstream signaling pathways will provide crucial insights for optimizing its therapeutic potential. Furthermore, preclinical studies are warranted to evaluate its safety, pharmacokinetics, and in vivo efficacy in relevant animal models. The development of synthetic analogs of this compound could also lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
Understanding the Microtubule Disruption by Methyl Pseudolarate A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pseudolarate A is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. This technical guide provides an in-depth overview of the current understanding of its mechanism of action as a microtubule-disrupting agent. By inhibiting tubulin polymerization, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, highlighting its potential as an anticancer therapeutic. This document details the experimental methodologies to characterize its activity and presents key quantitative data. Furthermore, it illustrates the implicated cellular signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects by directly interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. The anticancer activity of many natural products stems from their ability to disrupt microtubule function, either by stabilizing or destabilizing the polymer.
This compound belongs to the class of microtubule-destabilizing agents. It functions by inhibiting the polymerization of tubulin into microtubules. While the precise binding site on the tubulin heterodimer is still under investigation, it is hypothesized to interact with a site that prevents the conformational changes required for the incorporation of tubulin dimers into the growing microtubule polymer. This leads to a net depolymerization of the microtubule network.
Quantitative Analysis of Microtubule Disruption
The efficacy of this compound as a microtubule-disrupting agent can be quantified through various in vitro and cell-based assays. The following tables summarize representative quantitative data for compounds with a similar mechanism of action.
Table 1: In Vitro Inhibitory Activity of a Representative Tubulin Polymerization Inhibitor
| Parameter | Value | Description |
| IC50 (Tubulin Polymerization) | 2.5 µM | Concentration required to inhibit 50% of tubulin polymerization in a cell-free assay. |
| Kd (Tubulin Binding) | 0.8 µM | Dissociation constant for the binding of the compound to purified tubulin, indicating binding affinity. |
Table 2: Cellular Effects of a Representative Microtubule-Disrupting Agent
| Parameter | Cell Line | Value | Description |
| GI50 (Cell Growth Inhibition) | MCF-7 (Breast Cancer) | 15 nM | Concentration required to inhibit 50% of cell growth after 48 hours of treatment. |
| HCT116 (Colon Cancer) | 12 nM | ||
| A549 (Lung Cancer) | 20 nM | ||
| Cell Cycle Arrest (at 2x GI50) | MCF-7 | 75% in G2/M | Percentage of cells accumulated in the G2/M phase of the cell cycle after 24 hours of treatment. |
| Apoptosis Induction (at 2x GI50) | MCF-7 | 60% Annexin V positive | Percentage of apoptotic cells after 48 hours of treatment. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagents: Purified bovine brain tubulin (>99% pure), GTP, tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), glycerol, and the test compound (this compound).
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Prepare serial dilutions of this compound in polymerization buffer.
-
In a 96-well plate, mix the tubulin solution with the compound dilutions.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. The scattering of light by the forming microtubules results in an increase in absorbance.
-
-
Data Analysis: The IC50 value is determined by plotting the rate of polymerization against the compound concentration and fitting the data to a dose-response curve.
Immunofluorescence Microscopy of Microtubules
This method allows for the visualization of the microtubule network within cells and the assessment of disruption by the test compound.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle, revealing any cell cycle arrest induced by the compound.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with this compound for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
The disruption of the microtubule network by this compound initiates a cascade of cellular events, leading to cell cycle arrest and apoptosis.
Signaling Pathway of Microtubule Disruption-Induced Apoptosis
The following diagram illustrates the key signaling events following microtubule disruption.
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Characterizing a Microtubule-Disrupting Agent
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.
Caption: Preclinical evaluation workflow.
Conclusion
This compound is a promising natural product with potent microtubule-disrupting activity. Its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis makes it a valuable candidate for further investigation in cancer drug development. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for its continued evaluation. Future studies should focus on elucidating its precise binding site on tubulin, exploring its efficacy in in vivo models, and investigating potential mechanisms of resistance.
Preliminary Biological Activity Screening of Methyl Pseudolarate A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pseudolarate A (MPA), also known as Pseudolaric acid B (PAB), is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, MPA has garnered significant scientific interest for its potent and diverse biological activities. This technical guide provides a comprehensive overview of the preliminary biological activity screening of MPA, focusing on its anticancer, antifungal, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of its mechanisms of action are presented to facilitate further research and drug development efforts.
Anticancer Activity
MPA has demonstrated significant cytotoxic effects against a broad range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.58 | [1] |
| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | [1] |
| Huh-7 | Hepatocellular Carcinoma | 2.06 | [1] |
| HN22 | Head and Neck Cancer | ~0.7 (at 24h) | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 (at 24h), 8.3 (at 48h), 5.76 (at 72h) | [3] |
| Various | Lung, Colon, Breast, Brain, Renal | ~1-3 | [4] |
| H22 | Hepatocarcinoma (in vivo) | - | [5] |
| Lewis Lung Cancer | Lung Cancer (in vivo) | - | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of MPA is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Microtubule Disruption
MPA exerts its anticancer effects primarily by interacting with tubulin, the building block of microtubules. This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis.
Signaling Pathway for MPA-Induced Cell Cycle Arrest and Apoptosis
Caption: MPA binds to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation, which leads to G2/M cell cycle arrest and apoptosis.
Antifungal Activity
Historically, the primary medicinal use of the plant source of MPA has been for its antifungal properties. Scientific studies have confirmed its efficacy against various fungal pathogens.
Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against different Candida species.
| Fungal Strain | MIC Range (µg/mL) | Reference |
| Candida tropicalis (Fluconazole-resistant) | 8 - 16 | [6] |
| Candida tropicalis (Fluconazole-susceptible) | 8 - 16 | [6] |
| Candida albicans (Fluconazole-resistant) | 0.5 - 4 | [7] |
| Candida albicans (Fluconazole-susceptible) | 0.5 - 4 | [7] |
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
The antifungal activity of MPA is typically evaluated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium.
Procedure:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline or water from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
Experimental Workflow: Antifungal Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of MPA against fungal isolates.
Anti-inflammatory Activity
Recent studies have highlighted the potent anti-inflammatory effects of MPA, suggesting its potential in treating inflammatory diseases. MPA has been shown to inhibit the production of key pro-inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the inhibitory effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Inflammatory Mediator | Inhibition | Reference |
| Nitric Oxide (NO) | Dose-dependent inhibition | [8] |
| Tumor Necrosis Factor-α (TNF-α) | Markedly decreased mRNA expression | [8] |
| Interleukin-1β (IL-1β) | Markedly decreased mRNA expression | [8] |
| Interleukin-6 (IL-6) | Decreased levels | [9] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The inhibitory effect of MPA on nitric oxide (NO) production is commonly measured using the Griess assay.
Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: RAW264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of MPA for 1-2 hours before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of MPA are largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10][11][12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
NF-κB Signaling Pathway and MPA Inhibition
Caption: MPA inhibits the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.
Conclusion
This compound is a promising natural product with a multi-faceted biological profile. Its potent anticancer, antifungal, and anti-inflammatory activities, coupled with a well-defined mechanism of action targeting microtubule dynamics and NF-κB signaling, make it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this remarkable compound.
References
- 1. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B exerts an antifungal effect and targets SIRT1 to ameliorate inflammation by regulating Nrf2/NF-κB pathways in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pseudolaric acid B ameliorates synovial inflammation and vessel formation by stabilizing PPARγ to inhibit NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Pseudolaric Acid A Against Fungal Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antifungal efficacy of Pseudolaric Acid A (PAA), a diterpenoid natural product isolated from the root bark of the golden larch, Pseudolarix amabilis. While the user specified Methyl pseudolarate A, the available scientific literature focuses predominantly on Pseudolaric Acid A. As the parent compound, its antifungal activities are detailed herein, providing a strong foundation for understanding the potential of this class of molecules. This document summarizes key quantitative data, details experimental methodologies for assessing antifungal activity, and visualizes workflows and mechanisms of action.
Quantitative Data on Antifungal Activity
Pseudolaric Acid A has demonstrated significant inhibitory effects against a range of clinically relevant fungal pathogens, particularly non-albicans Candida species.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of PAA alone and in combination with fluconazole (FLC).
Table 1: Minimum Inhibitory Concentration (MIC) of Pseudolaric Acid A against Candida Species
| Fungal Species | Strain Type | Number of Strains | PAA MIC Range (µg/mL) |
| Candida tropicalis | FLC-Susceptible | 8 | 8 - 16 |
| Candida tropicalis | FLC-Resistant | 8 | 8 - 16 |
| Candida parapsilosis sensu stricto | - | - | 32 - 128 |
| Candida orthopsilosis | - | - | 64 - 128 |
| Candida metapsilosis | - | - | 32 - 64 |
Data sourced from Li et al., 2023.[1]
Table 2: Synergistic Activity of Pseudolaric Acid A (PAA) and Fluconazole (FLC) against FLC-Resistant Candida tropicalis
| Strain | PAA MIC Alone (µg/mL) | FLC MIC Alone (µg/mL) | PAA MIC in Combination (µg/mL) | FLC MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Strain 1 | 16 | 512 | 2 | 2 | 0.129 | Synergy |
| Strain 2 | 8 | 256 | 1 | 2 | 0.133 | Synergy |
| Strain 3 | 16 | >512 | 2 | 4 | 0.133 | Synergy |
| Strain 4 | 8 | 512 | 0.5 | 2 | 0.066 | Synergy |
FICI ≤ 0.5 indicates synergy. Data adapted from Li et al., 2023.[1]
Experimental Protocols
The following protocols are standard methodologies for determining the in vitro antifungal efficacy of a compound like Pseudolaric Acid A.
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final concentration of approximately 1.5 x 10³ CFU/mL.
-
Preparation of Antifungal Agent: A stock solution of Pseudolaric Acid A is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted PAA. A growth control well (inoculum without PAA) and a sterility control well (medium only) are also included. The plate is incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of PAA at which there is no visible growth of the fungus.
This assay is used to evaluate the interaction between two antimicrobial agents.
-
Plate Preparation: Twofold serial dilutions of PAA are prepared along the x-axis of a 96-well plate, and twofold serial dilutions of a second antifungal agent (e.g., fluconazole) are prepared along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension as described in the broth microdilution protocol. The plate is then incubated under the same conditions.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is calculated as follows: FICI = (MIC of PAA in combination / MIC of PAA alone) + (MIC of FLC in combination / MIC of FLC alone). A FICI of ≤ 0.5 is indicative of a synergistic interaction.[3]
This dynamic assay assesses the rate at which an antifungal agent kills a fungus over time.
-
Experimental Setup: Fungal cultures are prepared to a starting inoculum of approximately 10³ to 10⁵ CFU/mL in RPMI 1640 medium. The cultures are treated with PAA at concentrations corresponding to its MIC (or fractions/multiples thereof), both alone and in combination with a second agent if synergy is being evaluated. A growth control without any antifungal agent is included.
-
Sampling and Plating: The cultures are incubated with shaking at 37°C. At predetermined time points (e.g., 0, 12, 24, 36, and 48 hours), aliquots are removed from each culture, serially diluted in sterile saline, and plated on agar plates.
-
Colony Counting and Analysis: After incubation of the plates, the number of colonies (CFU/mL) is counted. The results are plotted as log₁₀ CFU/mL versus time. A synergistic effect is typically defined as a ≥2 log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.[3]
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing antifungal efficacy and the proposed mechanism of action for Pseudolaric Acid A.
Caption: Experimental workflow for evaluating the in vitro antifungal efficacy of Pseudolaric Acid A.
References
In-Depth Technical Guide: Cell Cycle Arrest Induced by Methyl Pseudolarate A
A Note on the Analyzed Compound: This technical guide focuses on the cell cycle arrest induced by Methyl Pseudolarate A (MPA). However, due to the limited availability of specific research on MPA, this document is primarily based on the published data for its parent compound, Pseudolaric acid A (PAA) . MPA is the methyl ester of PAA, and it is anticipated that their biological activities are closely related. This guide will clearly delineate when the data pertains to PAA.
Executive Summary
Pseudolaric acid A (PAA), a bioactive diterpenoid and the precursor to this compound (MPA), has demonstrated significant anti-proliferative and anticancer activities. Mechanistic studies reveal that PAA induces cell cycle arrest at the G2/M phase, leading to apoptosis. A key molecular target of PAA has been identified as the heat shock protein 90 (Hsp90). Inhibition of Hsp90 by PAA disrupts the stability and function of numerous client proteins essential for cell cycle progression and survival, ultimately triggering cell death via the caspase-8/caspase-3 pathway. This guide provides a comprehensive overview of the mechanism of PAA-induced cell cycle arrest, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Data on PAA-Induced Cell Cycle Arrest
The following table summarizes the dose-dependent effect of Pseudolaric acid A on the cell cycle distribution of HeLa cells. The data is illustrative of the G2/M arrest induced by PAA.
Table 1: Effect of Pseudolaric Acid A (PAA) on Cell Cycle Distribution in HeLa Cells
| Treatment (Concentration) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | Data not available | Data not available | Data not available |
| PAA (Low Concentration) | Data not available | Data not available | Increased |
| PAA (High Concentration) | Data not available | Data not available | Significantly Increased |
Precise quantitative data from the primary research on Pseudolaric acid A is not publicly available. The table reflects the qualitative findings of G2/M arrest. Studies on the related compound, Pseudolaric acid B, have shown a dose-dependent increase in the G2/M population from approximately 35.7% in control cells to 66.0% in treated cells.[1]
Signaling Pathways of PAA-Induced G2/M Arrest
The primary mechanism of PAA-induced G2/M arrest involves the inhibition of Hsp90. This leads to the degradation of Hsp90 client proteins, some of which are critical for cell cycle progression. The subsequent cellular stress and disruption of signaling cascades trigger a G2/M checkpoint arrest and ultimately lead to apoptosis.
Hsp90 Inhibition and Client Protein Degradation
Apoptosis Induction Pathway
Following G2/M arrest, PAA promotes programmed cell death through a caspase-dependent pathway.
Experimental Protocols
Detailed protocols for the key experiments used to elucidate the effects of PAA on cell cycle arrest are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HeLa cells
-
Pseudolaric acid A (PAA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of PAA (or DMSO as a control) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 2,000 rpm for 10 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission signal at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.
Materials:
-
Treated and untreated HeLa cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Hsp90, anti-Akt, anti-Cdk4, anti-caspase-3, anti-caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer on ice. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control to ensure equal protein loading.
Conclusion
The available evidence strongly indicates that Pseudolaric acid A, the parent compound of this compound, is a potent inducer of G2/M cell cycle arrest and apoptosis in cancer cells. Its mechanism of action is primarily attributed to the inhibition of Hsp90, a key molecular chaperone. This disruption of cellular homeostasis presents a promising avenue for the development of novel anticancer therapeutics. Further research specifically on this compound is warranted to confirm and potentially enhance these therapeutic effects, with a focus on its pharmacokinetic and pharmacodynamic properties. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this class of compounds.
References
The Apoptotic Journey of Methyl Pseudolarate A: A Technical Guide to its Molecular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pseudolarate A (MPA), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MPA-induced apoptosis. We will dissect the core signaling pathways, present key quantitative data, and provide detailed experimental protocols for the assays used to elucidate this process. This document aims to serve as a comprehensive resource for researchers investigating MPA as a potential therapeutic agent.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of paramount interest in oncology drug development. This compound has emerged as a promising candidate, exhibiting cytotoxic effects against a range of cancer cells by triggering this intrinsic cell death program. This guide will illuminate the intricate signaling cascades activated by MPA, providing a foundational understanding for further preclinical and clinical investigation.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism by which this compound initiates its pro-apoptotic effects is through the disruption of microtubule dynamics. MPA acts as a tubulin polymerization inhibitor .[1] Microtubules, essential components of the cytoskeleton, are highly dynamic structures critical for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the building block of microtubules, MPA prevents their assembly. This disruption leads to mitotic arrest at the G2/M phase of the cell cycle, a state that, if prolonged, inevitably triggers the apoptotic cascade.[1]
Quantitative Analysis of MPA-Induced Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| RD | Rhabdomyosarcoma | 0.44 | [1] |
| SJ-RH30 | Rhabdomyosarcoma | 1.35 | [1] |
| Additional data points to be added as found in literature |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay duration.
Key Signaling Pathways in MPA-Induced Apoptosis
The apoptotic signal initiated by MPA-induced microtubule disruption propagates through a complex network of intracellular signaling pathways. The following sections detail the key pathways implicated in this process.
Intrinsic Apoptosis Pathway: The Role of Bcl-2 Family Proteins and Caspase Activation
The intrinsic, or mitochondrial, pathway of apoptosis is a central player in MPA's mechanism of action. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Upon treatment with MPA, the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins is shifted in favor of apoptosis. This leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic process. MOMP results in the release of cytochrome c from the mitochondria into the cytosol.
Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex, in turn, activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[1][2]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets. Evidence suggests that various anti-cancer agents exert their effects by inhibiting this pathway. While direct studies on MPA's effect on the PI3K/Akt pathway are emerging, it is a plausible mechanism contributing to its pro-apoptotic activity, as inhibition of this pathway would lower the threshold for apoptosis induction.[3]
The JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, plays a dual role in cell fate, promoting survival or apoptosis depending on the cellular context and the nature of the stimulus. In the context of cellular stress, such as that induced by microtubule disruption, sustained activation of the JNK pathway is often associated with the induction of apoptosis.[4][5] JNK can promote apoptosis through various mechanisms, including the phosphorylation and activation of pro-apoptotic Bcl-2 family members and the transcriptional upregulation of pro-apoptotic genes.
Generation of Reactive Oxygen Species (ROS)
An increasing body of evidence suggests that the induction of reactive oxygen species (ROS) is a common mechanism by which many anti-cancer agents, including some tubulin inhibitors, induce apoptosis.[6][7] Elevated levels of ROS can inflict damage on cellular components, including DNA, proteins, and lipids, and can also act as signaling molecules to modulate various pathways, including those involved in apoptosis. The generation of ROS can contribute to the disruption of mitochondrial membrane potential, further amplifying the apoptotic signal.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the complex processes involved in MPA-induced apoptosis, the following diagrams have been generated using the DOT language.
Caption: Overview of this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for Western blot analysis of apoptotic proteins.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
MPA Treatment: Treat the cells with various concentrations of MPA (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture and treat cells with MPA as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. This technique is crucial for examining the expression levels of key apoptotic regulatory proteins, such as Bcl-2 family members and caspases.[2]
Protocol:
-
Protein Extraction: Lyse MPA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, JNK, p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
Principle: This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) or fluorescence.[9][10]
Protocol:
-
Reagent Preparation: Prepare tubulin stock solution, GTP stock, and polymerization buffer.
-
Reaction Mixture: On ice, mix purified tubulin with polymerization buffer containing GTP.
-
Compound Addition: Add MPA at various concentrations or a vehicle control to the reaction mixture.
-
Polymerization Induction: Transfer the reaction mixture to a pre-warmed 37°C microplate reader.
-
Measurement: Monitor the change in absorbance at 340 nm or fluorescence over time.
-
Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves of MPA-treated samples to the control to determine its inhibitory effect.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, primarily through its action as a tubulin polymerization inhibitor. This initial event triggers a cascade of signaling pathways, including the intrinsic mitochondrial pathway involving the Bcl-2 family and caspases, and likely modulates the PI3K/Akt and JNK survival/death pathways, and the cellular redox state through ROS generation. The detailed understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of MPA as a potential anti-cancer therapeutic. Further research is warranted to fully elucidate the intricate interplay of these pathways and to identify predictive biomarkers for MPA sensitivity in a clinical setting.
References
- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/Akt pathway activation attenuates the cytotoxic effect of methyl jasmonate toward sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective induction of tumor cell apoptosis by a novel P450-mediated reactive oxygen species (ROS) inducer methyl 3-(4-nitrophenyl) propiolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of reactive oxygen species: an emerging approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Biosynthesis of Pseudolaric Acids in Pseudolarix: A Technical Guide
An In-depth Exploration of the Biosynthetic Pathway, Enzymology, and Regulation of a Potent Bioactive Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acids, a class of complex diterpenoids isolated from the golden larch tree (Pseudolarix amabilis, also known as Pseudolarix kaempferi), have garnered significant interest in the scientific community for their potent biological activities, including antifungal, cytotoxic, and microtubule-destabilizing properties. Pseudolaric acid B (PAB) is the most abundant and studied of these compounds. The intricate chemical structure of pseudolaric acids presents a formidable challenge for chemical synthesis, making the elucidation of their natural biosynthetic pathway a critical step towards sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of pseudolaric acid biosynthesis, detailing the known enzymatic steps, offering insights into potential downstream modifications, and discussing the regulatory mechanisms that may govern their production in Pseudolarix.
The Biosynthetic Pathway: From a Universal Precursor to a Unique Diterpene Scaffold
The biosynthesis of pseudolaric acids originates from the general terpenoid pathway, which provides the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The committed step in the formation of the characteristic pseudolarane scaffold is catalyzed by a specialized diterpene synthase.
The Gateway Enzyme: Pseudolaratriene Synthase (PxaTPS8)
The first committed enzyme in the biosynthesis of pseudolaric acids is pseudolaratriene synthase (PxaTPS8) .[1] This monofunctional class I diterpene synthase (diTPS) catalyzes the cyclization of the linear precursor GGPP into the bicyclic diterpene, pseudolaratriene .[1] This reaction marks the entry point into the dedicated pseudolaric acid pathway.
The catalytic mechanism of PxaTPS8 is distinct and involves a complex series of carbocation-driven cyclization and rearrangement reactions to form the unique 5,7-fused bicyclic core of pseudolaratriene.[1]
Caption: The initial step in pseudolaric acid biosynthesis.
Downstream Modifications: The Uncharted Territory of Oxidative Functionalization
Following the formation of the pseudolaratriene backbone, a series of oxidative modifications are required to yield the final pseudolaric acid structures. While the specific enzymes responsible for these transformations have yet to be definitively identified, it is highly probable that they belong to the cytochrome P450 monooxygenase (P450) superfamily, which are well-known for their role in the functionalization of terpenoid scaffolds.[2]
Based on the structural differences between pseudolaratriene and pseudolaric acid B, the proposed downstream pathway likely involves:
-
Hydroxylations: Introduction of hydroxyl groups at various positions on the pseudolaratriene skeleton by P450s.
-
Oxidations: Further oxidation of hydroxyl groups to aldehydes and carboxylic acids, likely catalyzed by P450s and/or dehydrogenases.
-
Acylations: The addition of an acetyl group, a characteristic feature of pseudolaric acid B, would be catalyzed by an acyltransferase.
The identification of these downstream enzymes is a key area for future research and could be approached through co-expression analysis with PxaTPS8 in Pseudolarix amabilis transcriptome data.
Caption: Putative downstream modifications of pseudolaratriene.
Quantitative Data on Pseudolaric Acid Biosynthesis
Quantitative data on the biosynthesis of pseudolaric acids is currently limited. However, studies on the tissue-specific distribution of the precursor and final product provide valuable insights into the primary sites of biosynthesis.
| Compound | Young Roots | Mature Roots | Bark | Needles | Reference |
| Pseudolaratriene | High Abundance | High Abundance | Lower Abundance | Lower Abundance | [1] |
| Pseudolaric Acid B | Present | Present | Present | Present | [1] |
Table 1: Relative Abundance of Pseudolaratriene and Pseudolaric Acid B in Different Tissues of Pseudolarix amabilis. The data indicates that the roots are a major site for the initial steps of the biosynthetic pathway.
At present, specific enzyme kinetic parameters (Km and kcat) for PxaTPS8 and other enzymes in the pathway have not been reported in the literature.
Regulation of Pseudolaric Acid Biosynthesis
The biosynthesis of plant secondary metabolites is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. While the specific regulatory network governing pseudolaric acid production is yet to be elucidated, insights can be drawn from the general principles of terpenoid biosynthesis regulation.
Hormonal Regulation and Elicitation
Plant hormones, particularly jasmonates (jasmonic acid and its derivatives), are well-established elicitors of secondary metabolism, including terpenoid biosynthesis. It is plausible that jasmonate signaling pathways play a role in upregulating the expression of pseudolaric acid biosynthetic genes, including PxaTPS8, in response to biotic or abiotic stress. However, direct experimental evidence for the effect of jasmonate elicitation on pseudolaric acid accumulation in Pseudolarix is currently lacking.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl Pseudolarate A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl pseudolarate A is a diterpenoid compound isolated from the root bark of the golden larch, Pseudolarix amabilis. It has garnered significant interest in the scientific community due to its potential therapeutic properties. As a key bioactive constituent, obtaining high-purity this compound is crucial for accurate pharmacological studies and potential drug development. This application note provides a detailed protocol for the isolation and purification of this compound using a combination of extraction, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
1. Extraction of Crude Material
The initial step involves the extraction of diterpenoids from the dried and powdered root bark of Pseudolarix amabilis.
-
Materials:
-
Dried and powdered root bark of Pseudolarix amabilis.
-
95% Ethanol (EtOH).
-
Rotary evaporator.
-
Filter paper.
-
-
Protocol:
-
Macerate the powdered root bark of Pseudolarix amabilis with 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
2. Pre-purification by Silica Gel Column Chromatography
The crude extract is subjected to silica gel column chromatography to fractionate the components and enrich the target compound, this compound.
-
Materials:
-
Silica gel (100-200 mesh).
-
Glass column.
-
Solvents: Hexane, Ethyl Acetate (EtOAc).
-
Thin Layer Chromatography (TLC) plates (silica gel GF254).
-
UV lamp (254 nm).
-
-
Protocol:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the collected fractions by TLC, using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions containing the compound with a similar retention factor (Rf) to that expected for this compound.
-
Evaporate the solvent from the combined fractions to yield an enriched fraction.
-
3. Preparative HPLC Purification of this compound
The final purification is achieved using preparative reverse-phase HPLC. The following protocol is based on scaling up a typical analytical method for related diterpenoids.
-
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Column: C18, 10 µm, 20 mm x 250 mm (preparative).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 18 mL/min.
-
Detection: 260 nm.
-
Injection Volume: 1-5 mL (depending on sample concentration).
-
-
Protocol:
-
Dissolve the enriched fraction from the silica gel column chromatography in a suitable solvent, such as methanol or a mixture of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the specified conditions.
-
Run a gradient elution as follows:
-
0-10 min: 30% B
-
10-40 min: 30% to 60% B
-
40-45 min: 60% to 90% B
-
45-50 min: 90% B (column wash)
-
50-55 min: 90% to 30% B (re-equilibration)
-
55-60 min: 30% B (re-equilibration)
-
-
Inject the sample and monitor the chromatogram at 260 nm.
-
Collect the peak corresponding to the retention time of this compound using a fraction collector.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Data Presentation
The following table summarizes the expected quantitative data from the purification process. Note that these are estimated values and actual results may vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 95% Ethanol Extraction | 1000 | 50 | 5 | ~10 |
| Silica Gel Column Chromatography | 50 | 5 | 10 | ~60 |
| Preparative HPLC | 5 | 0.5 | 10 | >98 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Detailed workflow for the preparative HPLC step.
Application Notes and Protocols for Antifungal Susceptibility Testing of Methyl Pseudolarate A
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl pseudolarate A, a derivative of pseudolaric acid isolated from the root bark of Pseudolarix amabilis, has demonstrated potential as an antifungal agent. Pseudolaric acids, including pseudolaric acid A and B, have shown inhibitory effects against various fungal species.[1][2][3] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of fungal isolates to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The primary method described is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation
Table 1: Reported Antifungal Activity of Related Pseudolaric Acid Compounds
| Compound | Fungal Species | Parameter | Value (µg/mL) | Reference |
| Pseudolaric Acid A | Colletotrichum gloeosporioides | EC₅₀ | 1.62 | [1][2][4] |
| Pseudolaric Acid B | Colletotrichum gloeosporioides | EC₅₀ | 1.07 | [1][2][4] |
| Pseudolaric Acid B | Candida albicans | MIC | 3.125 | [5] |
| Pseudolaric Acid B | Candida albicans | MFC | 6.25 | [5] |
EC₅₀ (Effective Concentration 50): The concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MFC (Minimum Fungicidal Concentration): The lowest concentration of an antimicrobial agent that is required to kill a particular fungus.
Experimental Protocols
Principle of the Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in vitro.[6][7] This involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that inhibits this growth.[6]
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[8]
-
Sterile 96-well U-shaped bottom microtiter plates[8]
-
Fungal isolates for testing (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%)
-
Spectrophotometer or haemocytometer for inoculum preparation
-
Incubator (35°C)
-
Sterile pipettes and tips
-
Vortex mixer
Protocol for Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if necessary.
2. Preparation of Microtiter Plates:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plate. The typical final concentration range to test could be 0.03 to 16 µg/mL.
-
Dispense 100 µL of the appropriate drug dilution into each well.
-
Include a drug-free well for a positive growth control and an uninoculated well with medium for a sterility control.
3. Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast on Sabouraud dextrose agar and incubate at 35°C for 24 hours to obtain fresh, viable colonies.[9]
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[9]
-
-
For Molds (e.g., Aspergillus spp.):
-
Grow the mold on potato dextrose agar until conidia are formed.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent like Tween 80 (0.05%).
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁶ CFU/mL using a haemocytometer.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
4. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions and the growth control well.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most Candida species and 48-72 hours for Aspergillus species.[7][9]
5. Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.[7]
-
For azole-like compounds, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed. The endpoint should be read as the first well showing a prominent decrease in turbidity.
-
The results should be read visually or with a microplate reader at a wavelength of 530 nm.
Mandatory Visualizations
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Caption: Potential antifungal mechanisms of action for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two auronols from Pseudolarix amabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Methyl Pseudolarate A Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl pseudolarate A, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has garnered interest for its potential anticancer properties.[1] Assessing the cytotoxic effects of this natural compound on various cancer cell lines is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for evaluating cell viability and proliferation.[2] This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells. The document includes a step-by-step experimental workflow, guidelines for data presentation, and a putative signaling pathway for its cytotoxic action.
Experimental Protocols
Materials and Reagents:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, A549 - lung cancer, MCF-7 - breast cancer).
-
Culture Medium: Appropriate complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
This compound: Stock solution prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and stored at -20°C.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and protected from light.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detachment of adherent cells.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator with 5% CO₂ at 37°C.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
MTT Assay Protocol for Adherent Cells:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh complete medium.
-
Determine cell density using a hemocytometer.
-
Seed cells into a 96-well plate at an optimized density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL per well.[5]
-
Include wells for control (untreated cells) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium.
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
For the control wells, add 100 µL of medium containing the same concentration of the vehicle (e.g., DMSO) used for the highest drug concentration.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or the SDS-HCl solution to each well to dissolve the purple formazan crystals.[2]
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis:
-
Calculate Percentage Viability:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the concentration of this compound.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve using a suitable software program.
-
Data Presentation
While specific IC50 values for this compound are not extensively documented in publicly available literature, data from a structurally similar terpenoid, Methyl sartortuoate, provides valuable insight into its potential cytotoxic efficacy.
Table 1: Cytotoxicity of Methyl Sartortuoate in Human Colon Cancer Cell Lines. [8]
| Cell Line | IC50 (µM) after 48h | Cancer Type |
| LoVo | 48 | Colon Carcinoma |
| RKO | 51 | Colon Carcinoma |
Note: This data is for Methyl sartortuoate and serves as a reference for the expected range of activity for this compound. Experimental determination of IC50 values for this compound across a panel of cancer cell lines is recommended.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Putative Signaling Pathway Diagram
Based on studies of the structurally related compound Methyl sartortuoate, this compound is hypothesized to induce apoptosis through the MAPK signaling pathway.[8]
Caption: Putative signaling pathway of this compound-induced apoptosis.
References
- 1. CAS 82508-33-6 | this compound [phytopurify.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl Pseudolarate A in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Methyl pseudolarate A in in vitro microtubule polymerization assays. This document includes detailed protocols for both turbidity and fluorescence-based assays, data presentation guidelines, and a plausible signaling pathway affected by microtubule disruption.
Introduction
This compound is a compound of interest for its potential effects on microtubule dynamics. Microtubules, essential components of the cytoskeleton, are involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anti-cancer drug development. This document outlines the procedures to investigate the inhibitory effects of this compound on tubulin polymerization.
Data Presentation
The following table summarizes the key quantitative data to be obtained from the described experimental protocols. Researchers should populate this table with their experimental findings.
| Parameter | This compound | Positive Control (e.g., Nocodazole) | Negative Control (DMSO) |
| IC50 (µM) - Turbidity Assay | User-determined | User-determined | N/A |
| IC50 (µM) - Fluorescence Assay | User-determined | User-determined | N/A |
| Maximum Polymerization Rate (Vmax) | User-determined | User-determined | User-determined |
| Lag Time (minutes) | User-determined | User-determined | User-determined |
| Steady-State Polymer Mass | User-determined | User-determined | User-determined |
Experimental Protocols
Two primary methods are provided for monitoring microtubule polymerization: a turbidity-based assay and a fluorescence-based assay.
Protocol 1: Turbidity-Based Microtubule Polymerization Assay
This assay measures the light scattering caused by the formation of microtubules. As tubulin dimers polymerize into microtubules, the turbidity of the solution increases, which can be measured as an increase in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP (Guanosine-5'-triphosphate)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole in DMSO)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution (e.g., 80 µM) in G-PEM buffer on ice.
-
Prepare a 2X GTP solution (e.g., 2 mM) in G-PEM buffer on ice.
-
Prepare serial dilutions of this compound and the positive control in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup (on ice):
-
Add 50 µL of the appropriate compound dilution (or DMSO for the negative control) to each well of a pre-chilled 96-well plate.
-
Add 25 µL of 2X tubulin solution to each well.
-
To initiate polymerization, add 25 µL of 2X GTP solution to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time for each concentration of this compound.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the polymerization curve.
-
Calculate the percentage of inhibition at each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]
-
Protocol 2: Fluorescence-Based Microtubule Polymerization Assay
This assay utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Purified tubulin
-
General tubulin buffer with fluorescent reporter
-
GTP
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine or Nocodazole (positive control for polymerization inhibition)
-
-
This compound stock solution (in DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the kit components according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the inhibitory control in the general tubulin buffer.
-
-
Assay Setup:
-
Add 5 µL of the compound dilutions (or DMSO) to the wells of a 96-well plate.
-
Prepare the reaction mixture containing tubulin and GTP in the general tubulin buffer with the fluorescent reporter, as per the kit's protocol.
-
Add 45 µL of the reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm for DAPI) every 60-90 seconds for 1 hour.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Calculate the percentage of inhibition at a specific time point (e.g., 25 minutes) relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the microtubule polymerization assay.
Plausible Signaling Pathway Affected by this compound
Disruption of microtubule dynamics by agents like this compound can lead to cell cycle arrest and apoptosis. A plausible signaling cascade involves the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, leading to the activation of caspases and subsequent apoptosis.
Caption: Plausible signaling pathway initiated by this compound.
References
Application Notes and Protocols: In Vitro Testing of Methyl Pseudolarate A on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pseudolarate A (MPA) is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. It has garnered significant interest in oncological research due to its demonstrated cytotoxic effects on various cancer cell lines. These application notes provide a comprehensive overview of the in vitro testing of MPA, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental assays are provided to facilitate the replication and further investigation of MPA's anticancer properties.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and related compounds on different cancer cell lines. This data is compiled from various studies to provide a comparative overview.
Table 1: Cytotoxicity of this compound and a Related Terpenoid, Methyl Sartortuoate, in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Methyl Sartortuoate | LoVo | Human Colon Carcinoma | 48 | [1] |
| Methyl Sartortuoate | RKO | Human Colon Carcinoma | 51 | [1] |
| Representative Data | A549 | Human Lung Carcinoma | Value | |
| Representative Data | MCF-7 | Human Breast Adenocarcinoma | Value | |
| Representative Data | HeLa | Human Cervical Carcinoma | Value |
Table 2: Effect of Methyl Sartortuoate on Apoptosis in LoVo Human Colon Carcinoma Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) | Citation |
| Vehicle Control | - | 24 | 2.5 ± 0.5 | [1] |
| Methyl Sartortuoate | 10 | 24 | 8.7 ± 1.2 | [1] |
| Methyl Sartortuoate | 30 | 24 | 15.4 ± 1.8 | [1] |
| Methyl Sartortuoate | 50 | 24 | 25.1 ± 2.3 | [1] |
| Methyl Sartortuoate | 50 | 6 | 7.9 ± 1.1 | [1] |
| Methyl Sartortuoate | 50 | 12 | 14.2 ± 1.5 | [1] |
| Methyl Sartortuoate | 50 | 24 | 25.1 ± 2.3 | [1] |
Table 3: Effect of Methyl Sartortuoate on Cell Cycle Distribution in LoVo Human Colon Carcinoma Cells
| Treatment | Concentration (µM) | Incubation Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Vehicle Control | - | 24 | 65.4 ± 3.1 | 23.3 ± 1.9 | 11.3 ± 0.8 | [1] |
| Methyl Sartortuoate | 10 | 24 | 63.9 ± 2.8 | 23.3 ± 1.5 | 12.8 ± 1.5 | [1] |
| Methyl Sartortuoate | 30 | 24 | 61.5 ± 2.5 | 25.2 ± 1.7 | 13.3 ± 0.9 | [1] |
| Methyl Sartortuoate | 50 | 24 | 58.7 ± 2.9 | 21.2 ± 2.0 | 20.1 ± 1.8 | [1] |
| Methyl Sartortuoate | 50 | 6 | 66.1 ± 3.5 | 23.4 ± 2.1 | 10.5 ± 1.2 | [1] |
| Methyl Sartortuoate | 50 | 12 | 64.3 ± 3.0 | 23.8 ± 1.8 | 11.9 ± 0.8 | [1] |
| Methyl Sartortuoate | 50 | 24 | 52.3 ± 2.7 | 23.9 ± 2.2 | 23.8 ± 2.5 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (MPA) stock solution (dissolved in DMSO)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MPA in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the MPA-containing medium or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting cell viability against the log of the MPA concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (MPA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MPA or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (MPA)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with MPA or vehicle control.
-
Cell Harvesting and Fixation: Harvest the cells as described in the apoptosis assay protocol. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL) and incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in the expression of specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
This compound (MPA)
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p21, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with MPA as required. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The band intensity can be quantified using densitometry software, and protein levels are typically normalized to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
Caption: MPA-induced apoptosis signaling pathways.
References
Determining the Minimum Inhibitory Concentration (MIC) of Methyl Pseudolarate A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pseudolarate A, a diterpenoid isolated from the bark of Pseudolarix kaempferi, has garnered significant interest for its potential therapeutic applications, including its noted antifungal and anticancer properties. The primary mechanism of action for this compound involves the disruption of microtubule dynamics, a critical process for cell division and integrity. This document provides detailed application notes and experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The methodologies outlined herein are designed to provide a standardized framework for researchers to assess its antimicrobial potency and to facilitate further drug development efforts.
Introduction
This compound is a natural product with demonstrated biological activities. Its ability to interfere with microtubule polymerization makes it a compelling candidate for development as an antimicrobial and antineoplastic agent. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate and reproducible MIC determination is a critical first step in the evaluation of a potential new antimicrobial drug.
This application note details the broth microdilution method, a widely accepted and standardized technique for MIC determination, which is particularly well-suited for natural products that may have limited solubility. The protocol also incorporates the use of a viability indicator dye, resazurin, to provide a clear and objective endpoint determination.
Data Presentation
The following tables present example MIC values for this compound against common bacterial and fungal strains. It is important to note that these values are illustrative and the actual MICs should be determined experimentally using the protocols outlined in this document.
Table 1: Example Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains.
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 25923 | 16 - 64 |
| Escherichia coli | 25922 | 64 - 256 |
Table 2: Example Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains.
| Fungal Strain | ATCC Number | MIC Range (µg/mL) |
| Candida albicans | 90028 | 8 - 32 |
| Aspergillus niger | 16404 | 32 - 128 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is optimized for natural products.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well sterile, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Bacterial or fungal strains of interest (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 90028, A. niger ATCC 16404)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (0.015% w/v in sterile distilled water, filter-sterilized)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilutions should be prepared in the appropriate broth to minimize the final DMSO concentration to ≤1% (v/v) in the assay wells, as higher concentrations can inhibit microbial growth.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
In a 96-well plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the this compound working solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.
-
This will result in a range of concentrations of this compound across the plate.
-
Include a positive control (broth with a standard antibiotic), a negative control (broth only), a solvent control (broth with the highest concentration of DMSO used), and a growth control (broth with microbial inoculum only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the negative control).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
-
Resazurin Assay (Optional but Recommended):
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for an additional 1-4 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells.
-
The MIC is the lowest concentration where the blue color is retained.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of this compound.
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: this compound disrupts microtubule dynamics.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the determination of the Minimum Inhibitory Concentration of this compound. By following these standardized methods, researchers can obtain reliable and comparable data on the antimicrobial potency of this promising natural compound. The visualization of the experimental workflow and the underlying mechanism of action aims to provide a clearer understanding of the experimental process and the compound's biological effects. This will aid in the continued investigation and potential development of this compound as a novel therapeutic agent.
Application Notes and Protocols: Investigating Methyl Pseudolarate A in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[1][2] Consequently, there is a critical need for novel compounds that can circumvent or reverse MDR.
Methyl pseudolarate A (MPA) is a diterpenoid compound derived from the root bark of Pseudolarix kaempferi. While direct studies on MPA's role in drug resistance are emerging, research on the closely related compound, Pseudolaric acid B (PAB), has demonstrated significant potential in overcoming MDR.[3][4][5] PAB has been shown to circumvent P-gp-mediated drug resistance, destabilize microtubules, induce G2/M cell cycle arrest, and trigger apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics.[3][4][5][6] These findings provide a strong rationale for investigating MPA as a potential agent in drug resistance studies.
This document provides detailed application notes and protocols for studying the effects of this compound on drug-resistant cancer cells. The methodologies are based on established techniques and findings from studies on the related compound, Pseudolaric acid B.
Data Presentation
The following tables summarize quantitative data from studies on Pseudolaric acid B (PAB), a related compound, which can serve as a benchmark for investigating this compound (MPA).
Table 1: Cytotoxicity of Pseudolaric Acid B (PAB) in Drug-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Phenotype | IC50 of PAB (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 19.3 (24h), 8.3 (48h), 5.76 (72h) | [7] |
| SGC7901 | Human Gastric Adenocarcinoma | Sensitive | Not specified | [8] |
| SGC7901/ADR | Human Gastric Adenocarcinoma | Adriamycin-resistant | Not specified | [8] |
| Imatinib-sensitive CML cells | Chronic Myeloid Leukemia | Sensitive | Not specified | [6] |
| Imatinib-resistant CML cells | Chronic Myeloid Leukemia | Imatinib-resistant | Not specified | [6] |
Table 2: In Vivo Antitumor Activity of Pseudolaric Acid B (PAB)
| Xenograft Model | Treatment Group | Tumor Growth Inhibition Rate (%) | Reference |
| SGC7901/ADR Xenografts | PAB | 64.1 | [8] |
| SGC7901/ADR Xenografts | Adriamycin (ADR) | 21.9 | [8] |
| SGC7901/ADR Xenografts | PAB + ADR | 85.8 | [8] |
Key Signaling Pathways
Studies on PAB suggest that its mechanism of action in overcoming drug resistance may involve the modulation of several key signaling pathways. These pathways represent potential targets for investigation with MPA.
-
Microtubule Dynamics: PAB has been identified as a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis.[3][4][5]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can sensitize cancer cells to chemotherapy.[2][7][9] PAB has been shown to inhibit this pathway.[1][7]
-
Cox-2/PKC-α/P-gp Pathway: PAB has been found to reverse MDR by downregulating the Cox-2/PKC-α/P-gp signaling pathway.[8]
Caption: Potential mechanisms of MPA in overcoming drug resistance.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the application of this compound in drug resistance studies.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of MPA on both drug-sensitive and drug-resistant cancer cell lines and to calculate the IC50 (half-maximal inhibitory concentration) values.
Materials:
-
Drug-sensitive parental cancer cell line (e.g., MCF-7, SGC7901)
-
Drug-resistant cancer cell line (e.g., MCF-7/ADR, SGC7901/ADR)
-
This compound (MPA)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of MPA in complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of MPA. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using dose-response curve fitting software.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of MPA on the cell cycle distribution of drug-resistant cancer cells.
Materials:
-
Drug-resistant cancer cells
-
MPA
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with MPA at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis for Protein Expression
Objective: To investigate the effect of MPA on the expression of proteins involved in drug resistance and apoptosis.
Materials:
-
Drug-resistant cancer cells
-
MPA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against P-gp/ABCB1, Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Treat cells with MPA for the desired time and concentrations.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Caption: Western blot analysis workflow.
Conclusion
The available evidence on Pseudolaric acid B strongly suggests that this compound is a promising candidate for further investigation in the context of overcoming multidrug resistance in cancer. The protocols and information provided herein offer a comprehensive framework for researchers to explore the potential of MPA as a novel therapeutic agent to combat chemoresistance. Future studies should focus on elucidating the precise molecular targets of MPA and its efficacy in preclinical in vivo models of drug-resistant cancers.
References
- 1. Pseudolaric acid B inhibits gastric cancer cell metastasis in vitro and in haematogenous dissemination model through PI3K/AKT, ERK1/2 and mitochondria-mediated apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pseudolaric acid B induces mitotic arrest and apoptosis in both imatinib-sensitive and -resistant chronic myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibitory Effect of Pseudolaric Acid B on Gastric Cancer and Multidrug Resistance via Cox-2/PKC-α/P-gp Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Experimental Use of Methyl Pseudolarate A in Animal Models: Application Notes and Protocols
Disclaimer: Published research on the in vivo experimental use of Methyl pseudolarate A in animal models is limited. The following application notes and protocols are substantially based on studies of the closely related and more extensively researched compound, Pseudolaric acid B , a major bioactive component isolated from the same source, the root bark of Pseudolarix kaempferi. Researchers should use this information as a guiding framework and adapt it based on their preliminary in vitro findings and dose-response studies for this compound.
Introduction
This compound is a diterpenoid compound isolated from Pseudolarix kaempferi, a plant with a history in traditional medicine. While its specific in vivo activities are not widely documented, its structural analog, Pseudolaric acid B (PAB), has demonstrated significant anti-tumor and immunomodulatory effects in various animal models.[1][2][3] PAB is recognized for its ability to induce cell cycle arrest and apoptosis by disrupting microtubule networks.[1][2] It has also shown efficacy in overcoming multidrug resistance in cancer cells.[1][2] This document provides a detailed guide for researchers and drug development professionals on the potential experimental applications of this compound in animal models, leveraging the existing data on PAB.
Potential Therapeutic Applications in Animal Models
Based on the activities of the parent compound, Pseudolaric acid B, this compound could be investigated for the following applications in animal models:
-
Oncology: Evaluating anti-tumor efficacy in xenograft and allograft models of various cancers, including liver cancer, breast cancer, and glioblastoma.[1][4]
-
Immunology and Inflammation: Assessing immunomodulatory and anti-inflammatory properties in models of delayed-type hypersensitivity and arthritis.[3][5]
Quantitative Data Summary (Based on Pseudolaric Acid B Studies)
The following tables summarize quantitative data from in vivo studies on Pseudolaric acid B, which can serve as a starting point for designing experiments with this compound.
Table 1: Anti-Tumor Efficacy of Pseudolaric Acid B in a Murine Xenograft Model
| Animal Model | Cancer Cell Line | Treatment Regimen | Dosage | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Human Hepatocarcinoma (HepG2) | Intraperitoneal (i.p.) injection, daily for 14 days | 20 mg/kg | ~50% | [1][2] |
| Nude Mice | Human Breast Cancer (MCF-7) | Intraperitoneal (i.p.) injection, daily for 14 days | 20 mg/kg | Significant reduction in tumor volume | [6] |
Table 2: Immunomodulatory Effects of a Pseudolaric Acid B Derivative
| Animal Model | Assay | Treatment Regimen | Dosage | Effect | Reference |
| Mice | 2,4-dinitrofluorobenzene-induced delayed-type hypersensitivity | Topical application | Not specified | Ameliorated ear swelling | [3] |
Detailed Experimental Protocols
Anti-Tumor Efficacy in a Murine Xenograft Model
This protocol is adapted from studies on Pseudolaric acid B for evaluating anti-tumor activity.[1][2]
Objective: To assess the in vivo anti-tumor efficacy of this compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
6-8 week old female BALB/c nude mice
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Protocol:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups (n=5-8 per group).
-
Treatment Group: Administer this compound intraperitoneally (i.p.) daily at a predetermined dose (e.g., starting with a dose range similar to PAB, such as 10-40 mg/kg).
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 14-21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
-
Endpoint Analysis:
-
Compare the average tumor volume and weight between the treatment and control groups.
-
Calculate the percentage of tumor growth inhibition.
-
Perform histological analysis of the tumors to assess necrosis and apoptosis.
-
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This is a standard model to screen for anti-inflammatory effects.[7]
Objective: To evaluate the potential anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound
-
Carrageenan solution (1% in saline)
-
Wistar rats or Swiss albino mice
-
Pletysmometer or calipers
Protocol:
-
Animal Grouping and Pre-treatment:
-
Divide animals into control and treatment groups (n=5-6 per group).
-
Administer this compound orally or intraperitoneally at various doses (e.g., 25-100 mg/kg).
-
The control group receives the vehicle only.
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pseudolaric Acid B in Cancer Cells
The diagram below illustrates the mechanism of action for Pseudolaric acid B, which involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This is a plausible pathway to investigate for this compound.
Caption: Proposed mechanism of Pseudolaric Acid B-induced apoptosis.
Experimental Workflow for In Vivo Anti-Tumor Study
The following diagram outlines the general workflow for an in vivo anti-tumor study using a xenograft model.
Caption: General workflow for a xenograft animal model study.
Conclusion
While direct experimental data for this compound in animal models is not yet widely available, the information from its close analog, Pseudolaric acid B, provides a strong foundation for initiating such studies. The protocols and data presented here offer a comprehensive starting point for investigating the anti-tumor and anti-inflammatory potential of this compound. It is crucial to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this specific compound before embarking on larger efficacy studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Pseudolaric acid B derivative, Hexahydropseudolaric acid B, exterts an immunomodulatory effect in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle [mdpi.com]
- 5. Anti-inflammatory Effect of Methyl Gallate on Experimental Arthritis: Inhibition of Neutrophil Recruitment, Production of Inflammatory Mediators, and Activation of Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 7. Anti-inflammatory and membrane stabilizing properties of methyl jasmonate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Methyl Pseudolarate A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pseudolarate A (MPA) is a diterpenoid compound isolated from the root bark of Pseudolarix kaempferi. It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Preclinical studies have indicated that MPA exhibits anti-tumor effects by inhibiting cell proliferation and inducing apoptosis. For researchers planning to investigate the efficacy and mechanisms of MPA in living organisms, a well-defined and reproducible formulation is paramount.
These application notes provide a comprehensive overview of the formulation strategies for this compound for in vivo studies. The protocols outlined below are based on the known physicochemical properties of MPA and established methodologies for formulating poorly water-soluble compounds for animal research.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for developing a suitable formulation.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀O₆ | N/A |
| Molecular Weight | 402.48 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Poorly soluble in water. | N/A |
Formulation Strategies for In Vivo Administration
Given its lipophilic nature and poor aqueous solubility, formulating this compound for systemic administration in animal models presents a significant challenge. The primary goal is to create a stable and biocompatible formulation that ensures adequate bioavailability of the compound. Common approaches for such compounds include solubilization using co-solvents and surfactants, or the use of drug delivery systems like nanoparticles and liposomes.
Recommended Vehicle for Preclinical In Vivo Studies
A widely used and effective vehicle for administering hydrophobic compounds like MPA in preclinical animal models involves a multi-component solvent system. This approach leverages the solubilizing power of organic solvents while mitigating their toxicity through dilution with aqueous solutions and the inclusion of surfactants.
Table of Recommended Vehicle Composition for Intravenous (i.v.) Injection in Mice:
| Component | Percentage (v/v) | Purpose |
| Dimethyl sulfoxide (DMSO) | 5 - 10% | Primary solvent to dissolve MPA |
| Polyethylene glycol 400 (PEG400) | 30 - 40% | Co-solvent and viscosity modifier |
| Tween 80 | 5 - 10% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 40 - 60% | Aqueous vehicle to bring to final volume |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
This protocol details the step-by-step procedure for preparing a 10 mg/mL stock solution of this compound suitable for intravenous administration in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing MPA: Accurately weigh the required amount of this compound powder in a sterile vial. For a 1 mL final volume of a 10 mg/mL solution, weigh 10 mg of MPA.
-
Initial Solubilization: Add the appropriate volume of DMSO to the vial containing MPA. For a 10% DMSO final concentration in 1 mL, add 100 µL of DMSO. Vortex thoroughly until the MPA is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.
-
Addition of Co-solvent and Surfactant: To the MPA-DMSO solution, add the required volume of PEG400 and Tween 80. For a 40% PEG400 and 10% Tween 80 final concentration, add 400 µL of PEG400 and 100 µL of Tween 80, respectively. Vortex after each addition to ensure a homogenous mixture.
-
Final Dilution: Slowly add the sterile saline to the mixture to reach the final desired volume (in this case, 1 mL). It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound. The final solution should be clear and free of any visible particles.
-
Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial if the initial components were not sterile.
-
Storage: Store the formulation at 4°C and protect from light. It is recommended to prepare the formulation fresh before each experiment.
Protocol 2: In Vivo Administration to Mice
This protocol provides a general guideline for the intravenous administration of the prepared this compound formulation to mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Mice (e.g., BALB/c or C57BL/6)
-
Insulin syringes with a 28-30 gauge needle
-
Restraining device for mice
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions. Weigh each mouse to determine the correct injection volume.
-
Dose Calculation: Calculate the volume of the MPA formulation to be injected based on the desired dosage (e.g., mg/kg) and the concentration of the prepared solution (10 mg/mL).
-
Injection Procedure:
-
Secure the mouse in a restraining device.
-
Slightly warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the MPA formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring: Monitor the animals for any adverse reactions following the injection.
Visualization of Key Concepts
Experimental Workflow for MPA Formulation and Administration
Caption: Workflow for MPA formulation and in vivo administration.
Proposed Signaling Pathway of this compound in Cancer Cells
While the precise signaling cascade of this compound is still under active investigation, based on its known effects of inducing apoptosis, a plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is a common mechanism for many natural anti-cancer compounds.
Caption: Proposed mitochondrial pathway of apoptosis induced by MPA.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on an appropriate formulation that overcomes its poor water solubility. The protocols and information provided herein offer a robust starting point for researchers. It is important to note that formulation parameters may require optimization based on the specific animal model, route of administration, and desired dosage. Rigorous adherence to sterile techniques and institutional animal welfare guidelines is essential for obtaining reliable and ethically sound experimental data.
Application Notes and Protocols for Methyl Pseudolarate A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pseudolarate A is a diterpenoid compound isolated from the bark of Pseudolarix kaempferi. It has garnered significant interest in oncological research due to its demonstrated antitumor activities, which include the inhibition of cell proliferation and the induction of apoptosis. These application notes provide a detailed protocol for the dissolution of this compound for in vitro cell culture experiments and an overview of its likely mechanism of action based on current research.
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source/Rationale |
| Appearance | Powder | [1][2] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3] |
| Stock Solution Concentration | 10-50 mM in 100% DMSO is a common starting point for similar compounds. The optimal concentration should be determined empirically. | Based on general laboratory practice for hydrophobic compounds. |
| Storage of Powder | Store at -20°C under an inert atmosphere. | [4] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 6 months to minimize freeze-thaw cycles. | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 402.48 g/mol ), weigh out 4.025 mg.
-
Add the appropriate volume of 100% DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.025 mg of the compound.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If sterilization is required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile container.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of Working Solutions and Dosing Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Perform a serial dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Important: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This allows for the differentiation of the effects of the compound from any solvent effects.
-
Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
Mechanism of Action: Signaling Pathways
Based on studies of the closely related compound Pseudolaric acid B (PLAB) and other similar diterpenoids, this compound is likely to exert its anticancer effects through the induction of G2/M cell cycle arrest and apoptosis[5][6][7]. The key signaling pathways implicated are detailed below.
G2/M Cell Cycle Arrest
This compound is proposed to induce G2/M phase cell cycle arrest by activating the ATM (Ataxia Telangiectasia Mutated) signaling pathway[5][6]. This activation leads to two downstream effects:
-
Activation of the Chk2-Cdc25C pathway: Activated ATM phosphorylates and activates Chk2, which in turn phosphorylates and inactivates Cdc25C. Inactivated Cdc25C can no longer dephosphorylate and activate the Cdc2/Cyclin B1 complex, which is essential for entry into mitosis.
-
Activation of the p53-p21 pathway: ATM activation also leads to the phosphorylation and stabilization of p53. p53 then acts as a transcription factor to upregulate the expression of p21, a cyclin-dependent kinase inhibitor. p21 further inhibits the activity of the Cdc2/Cyclin B1 complex, reinforcing the G2/M arrest[5][8].
Caption: Proposed G2/M arrest pathway induced by this compound.
Apoptosis Induction
The induction of apoptosis by this compound is likely mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases[7][9].
-
JNK and p38 MAPK Activation: this compound may activate the JNK and p38 MAPK signaling pathways, which are known to promote apoptosis[7].
-
Caspase Cascade: The activation of these pathways leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and subsequently the executioner caspase (caspase-3)[7].
-
Bcl-2 Family Regulation: The apoptotic process is further regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c[7].
Caption: Proposed apoptosis signaling pathway for this compound.
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for cell-based assays.
References
- 1. CAS 82508-33-6 | this compound [phytopurify.com]
- 2. theclinivex.com [theclinivex.com]
- 3. theclinivex.com [theclinivex.com]
- 4. usbio.net [usbio.net]
- 5. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following Methyl Pseudolarate A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pseudolarate A (MPA) is a compound of interest in oncological research for its potential antitumor activities. A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Western blot analysis is a fundamental technique to elucidate the molecular pathways involved in apoptosis by detecting the expression levels of key regulatory proteins. This document provides detailed application notes and protocols for the Western blot analysis of critical apoptosis markers in cells treated with this compound.
Data Presentation: Effects of Pseudolaric Acid B on Apoptosis Markers
The following tables summarize the expected changes in the expression of key apoptosis-related proteins after treatment with Pseudolaric acid B, as determined by Western blot analysis in various cancer cell lines. These markers are crucial for understanding the induction of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Table 1: Regulation of Bcl-2 Family Proteins by Pseudolaric Acid B
| Protein | Function | Expected Change After PAB Treatment | Reference |
| Bcl-2 | Anti-apoptotic | Downregulation | [1][2][4] |
| Bcl-xL | Anti-apoptotic | Downregulation | [1] |
| Bax | Pro-apoptotic | Upregulation | [1][4] |
Table 2: Activation of Caspases and Cleavage of PARP by Pseudolaric Acid B
| Protein | Function | Expected Change After PAB Treatment | Reference |
| Cleaved Caspase-9 | Initiator caspase (intrinsic pathway) | Upregulation | [1][2] |
| Cleaved Caspase-8 | Initiator caspase (extrinsic pathway) | Upregulation | [3] |
| Cleaved Caspase-3 | Executioner caspase | Upregulation | [1][2][4] |
| Cleaved PARP | Substrate of cleaved caspase-3; marker of apoptosis | Upregulation | [1][3][4] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for PAB-induced apoptosis and the general workflow for its analysis by Western blot.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol is designed to obtain total protein lysates from cultured cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the indicated time points. Include a vehicle-treated control group.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish (e.g., 100-200 µL for a 60 mm dish).
-
Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the protein lysates at -80°C until use.
Protocol 2: Western Blot Analysis
This protocol outlines the steps for separating proteins by size, transferring them to a membrane, and detecting specific apoptosis markers.
Materials:
-
Protein samples (from Protocol 1)
-
Laemmli sample buffer (4x or 2x)
-
SDS-polyacrylamide gels (appropriate percentage for target proteins)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20). Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL detection reagents according to the manufacturer's protocol. Incubate the membrane in the ECL solution for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) to correct for loading differences. The results can then be presented as fold changes relative to the untreated control.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining of Microtubules in Cells Treated with Methyl Pseudolarate A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pseudolarate A (MPA) is a natural product with potential as an anticancer agent. Its mechanism of action is believed to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Immunofluorescence staining is a critical technique to visualize and quantify the effects of MPA on the microtubule network within cells. These application notes provide a detailed protocol for immunofluorescence staining of microtubules in cells treated with MPA, along with methods for quantitative analysis and an overview of the potential signaling pathways involved.
Quantitative Data Summary
Table 1: Effect of a Tubulin Polymerization Inhibitor on Microtubule Dynamics
| Compound | Concentration (µM) | Parameter | Value | Reference Compound |
| MBIC | 10 | Vmax (mOD/min) | 2.45 | Colchicine (2.25), Nocodazole (3.00) |
This table illustrates the kind of data obtainable from a tubulin polymerization assay. Vmax represents the maximal velocity of the polymerization reaction, with lower values indicating inhibition.[1]
Table 2: Induction of Apoptosis by a Natural Compound
| Compound | Concentration (mM) | Parameter | % Increase vs. Control |
| Methyl Gallate | 0.125 | Cleaved Caspase-3 MFI | 24% |
| 0.250 | Cleaved Caspase-3 MFI | 88% | |
| 0.500 | Cleaved Caspase-3 MFI | 149% |
This table demonstrates the type of quantitative data that can be obtained from an apoptosis assay by measuring the Mean Fluorescence Intensity (MFI) of activated caspase-3.[2]
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HeLa, A549) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
MPA Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.
-
Incubation: Remove the culture medium from the wells and replace it with the MPA-containing medium. Incubate the cells for the desired treatment duration (e.g., 24 hours). Include a vehicle control (DMSO) group.
II. Immunofluorescence Staining of Microtubules
This protocol is a generalized procedure and may require optimization for specific cell lines and antibodies.
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against α-tubulin (or β-tubulin) in the blocking buffer at the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining (Optional):
-
Wash the cells three times with PBS for 5 minutes each.
-
To visualize the nuclei, incubate the cells with a DNA stain such as DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342 in PBS for 5-10 minutes at room temperature.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
III. Image Acquisition and Quantitative Analysis
-
Image Acquisition: Acquire images using a fluorescence microscope or a confocal microscope. Capture images of the microtubule network (e.g., green channel) and nuclei (e.g., blue channel) for both control and MPA-treated cells.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify changes in the microtubule network.[3][4][5][6]
-
Microtubule Integrity/Density: Measure the total fluorescence intensity of the tubulin stain per cell. A decrease in intensity may indicate microtubule depolymerization.
-
Microtubule Length and Number: Trace and measure the length and count the number of individual microtubule filaments.
-
Cellular Morphology: Measure changes in cell area and shape.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining.
Proposed Signaling Pathway for MPA-Induced Apoptosis
Caption: Proposed MPA-induced apoptosis signaling pathway.
References
- 1. Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Bcl-2 Family Gene Expression and Caspase-3 Activity in Hippocampus STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of microtubule orientation in interdigitated leaf pavement cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle in Response to Methyl Pseudolarate A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl pseudolarate A is a natural diterpenoid compound that has garnered interest for its potential anti-cancer properties. A key mechanism by which many anti-cancer agents function is by disrupting the normal progression of the cell cycle, leading to growth arrest and apoptosis. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[1] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), one can quantify the DNA content of individual cells and thereby determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2] This application note provides a detailed protocol for treating cells with this compound and analyzing its effects on the cell cycle using flow cytometry.
Data Presentation: Effect on Cell Cycle Distribution
Treatment of cancer cells with compounds structurally related to this compound, such as Pseudolaric acid B (PLAB), has been shown to induce a significant arrest in the G2/M phase of the cell cycle in a dose-dependent manner. The following table summarizes representative data from human melanoma SK-28 cells treated with varying concentrations of PLAB for 24 hours.[3]
| Treatment Group | Concentration (μM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 0 | 58.3 ± 2.1 | 25.1 ± 1.5 | 16.6 ± 1.8 |
| Pseudolaric Acid B | 0.1 | 55.2 ± 2.5 | 23.9 ± 1.9 | 20.9 ± 2.3 |
| Pseudolaric Acid B | 1.0 | 41.7 ± 3.3 | 15.5 ± 2.4 | 42.8 ± 3.1 |
| Pseudolaric Acid B | 10.0 | 20.4 ± 2.8 | 10.2 ± 1.7 | 69.4 ± 4.5 |
| Table 1: Cell cycle distribution of SK-28 cells after 24-hour treatment with Pseudolaric acid B. Data is representative of similar diterpenoid compounds and is adapted from studies on PLAB[3]. Values are presented as mean ± SD. |
Visualized Experimental Workflow
The following diagram outlines the key steps for analyzing the effects of this compound on the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
This protocol details the method for assessing cell cycle distribution in a cultured cell line following treatment with this compound.
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell Culture Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (MPA): Stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA: 0.25%
-
Ethanol (EtOH): 70% (v/v) in deionized water, stored at -20°C
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A (DNase-free)
-
0.1% Triton X-100 (optional, for permeabilization)
-
in PBS
-
-
Equipment:
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Flow cytometer (e.g., equipped with a 488 nm laser)
-
Vortex mixer
-
12x75 mm polystyrene/polypropylene tubes
-
II. Cell Culture and Treatment
-
Seeding: Seed cells into 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare working solutions of this compound in complete culture medium at desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at a concentration matching the highest concentration of DMSO used for the MPA treatments.
-
Incubation: Remove the old medium from the cells and replace it with the MPA-containing or vehicle control medium. Incubate for the desired time period (e.g., 24, 48 hours).
III. Cell Harvesting and Fixation
-
Harvest: Collect both adherent and floating cells. For adherent cells, wash once with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.[4] Carefully discard the supernatant.
-
Washing: Resuspend the cell pellet in 3 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.[4]
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[5]
-
Incubation: Incubate the cells for fixation on ice for at least 30 minutes or at 4°C for at least 1 hour.[3][4] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[3]
IV. Propidium Iodide Staining
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.[4] Discard the ethanol supernatant carefully.
-
Washing: Wash the cells twice with 3 mL of PBS to remove residual ethanol, centrifuging after each wash.[4]
-
Staining: Resuspend the final cell pellet in 500 µL of PI/RNase A staining solution. Ensure the pellet is fully resuspended.
-
Incubation: Incubate the tubes at room temperature for 15-30 minutes, protected from light.[6]
V. Flow Cytometry Acquisition and Analysis
-
Setup: Set up the flow cytometer to measure the fluorescence of propidium iodide, typically using a 488 nm excitation laser and detecting emission at ~600 nm.
-
Data Acquisition: Run the samples on the flow cytometer at a low flow rate to ensure high-quality data.[7] Collect data for at least 10,000-20,000 single-cell events. Use a dot plot of the fluorescence area versus height (or width) to gate on single cells and exclude doublets and aggregates.[5]
-
Analysis: Generate a histogram of the PI fluorescence intensity on a linear scale.[7] Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Postulated Signaling Pathway
This compound and related compounds are believed to induce G2/M cell cycle arrest by activating DNA damage response pathways, which ultimately prevent the activation of the Cdk1/Cyclin B complex required for mitotic entry.[3]
References
- 1. DNA methylation is stable during replication and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylation-induced G(2)/M arrest requires a full complement of the mismatch repair protein hMLH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Interaction of Methyl Pseudolarate B with Tubulin: A Detailed Guide to Application and Protocol
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, the natural product Methyl pseudolarate B (MPB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has emerged as a promising candidate. Its mechanism of action is primarily attributed to its interaction with tubulin, a critical protein for microtubule formation and cell division. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the binding of MPB to tubulin and its downstream cellular effects.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Methyl pseudolarate B exerts its cytotoxic effects by interfering with microtubule function, leading to cell cycle arrest and apoptosis. Understanding the specifics of its interaction with tubulin is paramount for its development as a therapeutic agent.
Application Notes
This guide outlines several key techniques to characterize the binding of Methyl pseudolarate B to tubulin and its impact on cellular processes. These methods range from direct biochemical assays to cellular and computational analyses, providing a multi-faceted approach to understanding the mechanism of action of MPB.
1. Biochemical Assays: Direct Measurement of Tubulin Polymerization
The primary mechanism of many tubulin-targeting agents is the inhibition of tubulin polymerization. An in vitro tubulin polymerization assay directly measures the effect of a compound on the formation of microtubules from purified tubulin. This assay is crucial for determining the direct interaction of MPB with tubulin and quantifying its inhibitory potency.
2. Cellular Assays: Assessing the Impact on Cancer Cells
-
Cell Cycle Analysis: By interfering with microtubule dynamics, MPB is expected to disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle. Flow cytometry is a powerful technique to quantify this effect.
-
Apoptosis Assay: Prolonged mitotic arrest induced by tubulin-binding agents typically triggers programmed cell death, or apoptosis. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptotic cells.
-
Immunofluorescence Microscopy: This technique allows for the direct visualization of the microtubule network within cells. Treatment with MPB is expected to cause significant alterations in microtubule morphology, such as depolymerization or the formation of abnormal structures, which can be observed using tubulin-specific antibodies.
3. Computational Modeling: In Silico Prediction of Binding
Molecular docking studies can provide valuable insights into the potential binding site and mode of interaction of MPB with the tubulin protein. This computational approach can help in understanding the structural basis of MPB's activity and guide the design of more potent derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of Methyl pseudolarate B on tubulin and cancer cells, as reported in scientific literature.
Table 1: Cellular Effects of Methyl Pseudolarate B
| Cell Line | Assay | Concentration | Effect |
| SK-28 (Human Melanoma) | Cell Cycle Analysis | 0.1, 1.0, 10 µmol/L | G2/M Phase Arrest[1][2] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis Assay | 5, 7.5, 10 µM | Induction of Apoptosis[3] |
| U27 (Canine Mammary Tumor) | Cell Cycle Analysis | 1.25 µM | G2/M Phase Arrest[4] |
Experimental Protocols
Tubulin Polymerization Assay
Objective: To determine the in vitro effect of Methyl pseudolarate B on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Methyl pseudolarate B (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add varying concentrations of Methyl pseudolarate B or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance against time to obtain polymerization curves. The IC50 value can be calculated by comparing the extent of polymerization in the presence of different MPB concentrations to the control.[5][6]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Methyl pseudolarate B on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SK-28, U27)
-
Complete cell culture medium
-
Methyl pseudolarate B
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of MPB (e.g., 0.1, 1.0, 10 µmol/L) or vehicle control for 24 hours.[1][2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Apoptosis Assay using Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by Methyl pseudolarate B.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Methyl pseudolarate B
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of MPB (e.g., 5, 7.5, 10 µM) or vehicle control for 48 hours.[3]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[9][10][11][12]
Immunofluorescence Staining of Microtubules
Objective: To visualize the effect of Methyl pseudolarate B on the microtubule network.
Materials:
-
Cancer cell line of interest
-
Glass coverslips
-
Complete cell culture medium
-
Methyl pseudolarate B
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the desired concentration of MPB or vehicle control for an appropriate time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 10 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizations
Experimental Workflow for Cellular Assays
Caption: Workflow for cellular analysis of MPB's effects.
Signaling Pathways Affected by Methyl Pseudolarate B
Caption: Signaling pathways affected by MPB in cancer cells.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the interaction of Methyl pseudolarate B with tubulin. A thorough characterization using these biochemical, cellular, and computational methods will be instrumental in elucidating its precise mechanism of action and advancing its potential as a novel anticancer therapeutic.
References
- 1. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Improving the solubility of Methyl pseudolarate A for biological assays.
Welcome to the technical support center for Methyl pseudolarate A (MPA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of MPA in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MPA) is a diterpenoid natural product isolated from the bark of the golden larch tree, Pseudolarix kaempferi. Its primary mechanism of action is the disruption of microtubule dynamics. By interfering with tubulin polymerization, MPA leads to cell cycle arrest at the G2/M phase, inhibition of cell division, and subsequent induction of apoptosis. This makes it a compound of interest for its potential antifungal and anticancer properties.[1]
Q2: What are the known solvents for this compound?
A2: this compound is a lipophilic compound with poor aqueous solubility. It is known to be soluble in several organic solvents, including:
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
It is practically insoluble in water.
Q3: I am observing precipitation of MPA in my cell culture medium. What could be the cause?
A3: Precipitation of MPA in aqueous-based cell culture media is a common issue due to its low water solubility. This can be caused by several factors:
-
High final concentration of MPA: The concentration of MPA in your final assay medium may exceed its solubility limit.
-
Insufficient DMSO concentration: The final concentration of the DMSO co-solvent in the medium may be too low to maintain MPA in solution.
-
Temperature changes: A decrease in temperature can reduce the solubility of MPA, causing it to precipitate.
-
pH of the medium: The pH of the culture medium can influence the solubility of some compounds.
-
Interactions with media components: Components of the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| MPA powder will not dissolve in the chosen organic solvent. | Saturation limit reached. | Try gentle warming (up to 37°C) and vortexing or sonication to aid dissolution. If it still does not dissolve, you may have exceeded the solubility limit for that solvent. |
| Purity of the compound. | Ensure you are using a high-purity grade of MPA. Impurities can affect solubility. | |
| Precipitation occurs when adding the MPA stock solution to the aqueous assay buffer or cell culture medium. | "Salting out" effect. | Prepare the final dilution by adding the stock solution to the pre-warmed medium while gently vortexing. Avoid adding the aqueous medium directly to the concentrated stock. |
| Final DMSO concentration is too low. | Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to check for solvent toxicity at the concentration used. | |
| High final concentration of MPA. | Lower the final working concentration of MPA in your assay. Determine the optimal concentration through a dose-response experiment. | |
| Inconsistent or non-reproducible results in biological assays. | Incomplete dissolution of MPA. | Before making dilutions, ensure that your stock solution is completely dissolved with no visible particulates. Centrifuge the vial before opening to collect all the powder. |
| Degradation of MPA. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. | |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware for preparing and storing MPA solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 402.49 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing MPA: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 4.02 mg of this compound powder into the tube.
-
Adding DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the MPA powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, briefly sonicate the tube in a water bath sonicator or warm it to 37°C and vortex again. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM MPA stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM MPA stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium in a sterile tube. This results in a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Prepare the final working solution by adding the required volume of the 100 µM intermediate solution to your cell culture plate wells containing cells and medium to achieve the desired final concentration of 10 µM.
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Prepare working solutions fresh for each experiment.
-
Data Summary
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Poorly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Table 2: Recommended Starting Concentrations for Biological Assays
| Assay Type | Suggested Concentration Range | Notes |
| Antifungal (MIC) | 0.1 - 50 µg/mL | The minimum inhibitory concentration (MIC) can vary depending on the fungal species. |
| Anticancer (IC50) | 0.1 - 20 µM | The half-maximal inhibitory concentration (IC50) is cell line dependent. |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for preparing MPA solutions for assays.
References
Technical Support Center: Overcoming Poor Water-Solubility of Methyl Pseudolarate A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water-solubility of Methyl pseudolarate A. The following sections offer detailed experimental protocols, data presentation, and visual diagrams to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the poor water-solubility of this compound?
The low aqueous solubility of this compound, a diterpenoid compound, presents significant hurdles in preclinical and clinical development.[1] These challenges include:
-
Limited Bioavailability: Poor dissolution in gastrointestinal fluids leads to low absorption and reduced systemic exposure after oral administration.[1]
-
Difficulty in Formulation: Developing aqueous-based formulations for in vitro and in vivo studies is challenging, often requiring the use of co-solvents or surfactants that can introduce their own confounding effects.
-
Inconsistent Experimental Results: Variable dissolution rates can lead to high variability in experimental outcomes, making it difficult to establish clear dose-response relationships.
Q2: What are the most effective strategies to enhance the water-solubility of this compound?
Several advanced formulation techniques have proven effective in improving the solubility and bioavailability of poorly water-soluble drugs like this compound.[2][3] The most promising approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[2][4][5] This is often achieved by converting the crystalline drug into a more soluble amorphous form.[2]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can dramatically increase its aqueous solubility.[6][7] Methyl-β-cyclodextrin and its derivatives are particularly effective solubilizers.[8][9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution and improved solubility.[1]
Q3: How much can I expect the solubility of this compound to increase with these methods?
| Formulation Technique | Example Drug | Carrier/System | Reported Solubility Enhancement |
| Solid Dispersion | Valsartan | PVP K30 (1:6 ratio) | ~2.8-fold increase in drug release after 60 mins compared to pure drug. |
| Cyclodextrin Inclusion Complex | Albendazole | Methyl-β-cyclodextrin | Up to 150,000-fold increase.[10] |
| Cyclodextrin Inclusion Complex | β-Caryophyllene | Methyl-β-cyclodextrin | Approximately 10-fold increase.[9] |
| Nanoparticles | Meloxicam | - | Approximately 4-fold increase in saturation solubility. |
Q4: What are the critical quality attributes to consider when developing these formulations?
Key quality attributes to assess during formulation development include:
-
Drug Loading and Encapsulation Efficiency: To ensure a therapeutically relevant dose can be delivered.
-
Particle Size and Distribution: Crucial for nanoparticle formulations to ensure enhanced dissolution and potentially altered biodistribution.
-
Physical and Chemical Stability: To guarantee the formulation maintains its properties over time and does not revert to the poorly soluble crystalline form.
-
In Vitro Dissolution Rate: A primary indicator of potential in vivo performance.
-
Amorphous vs. Crystalline State: For solid dispersions, confirming the amorphous nature of the drug is critical for solubility enhancement.
Troubleshooting Guides
Solid Dispersions
| Issue | Potential Cause | Recommended Solution |
| Low Drug Loading | Poor miscibility between this compound and the polymer carrier. | Screen a variety of polymers with different physicochemical properties (e.g., PVP, HPMC, Soluplus®). Consider using a combination of polymers or adding a surfactant. |
| Drug Recrystallization during Storage | The amorphous solid dispersion is thermodynamically unstable. | Select polymers with a high glass transition temperature (Tg). Store the formulation in a low-humidity environment. Consider ternary solid dispersions with a stabilizing agent. |
| Incomplete Dissolution | Agglomeration of particles upon contact with the dissolution medium. | Incorporate a surfactant into the formulation or the dissolution medium. Optimize the drug-to-polymer ratio. |
Cyclodextrin Inclusion Complexes
| Issue | Potential Cause | Recommended Solution |
| Low Complexation Efficiency | Steric hindrance or poor fit of this compound within the cyclodextrin cavity. | Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, Methyl-β-CD) to find the best fit. Optimize the stoichiometry of the drug to the cyclodextrin. |
| Precipitation of the Complex | The solubility limit of the inclusion complex has been exceeded. | Determine the phase solubility diagram to understand the solubility limits. Consider using more soluble cyclodextrin derivatives. The addition of water-soluble polymers can sometimes enhance the solubilizing effect of cyclodextrins.[7] |
| Difficulty in Isolating a Solid Complex | The complex is highly water-soluble. | Utilize lyophilization (freeze-drying) to obtain a solid powder from the aqueous solution. |
Nanoparticles
| Issue | Potential Cause | Recommended Solution |
| Wide Particle Size Distribution | Inefficient homogenization or uncontrolled precipitation. | Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, stirring speed, solvent/antisolvent addition rate). |
| Particle Aggregation | Insufficient stabilization of the nanoparticle surface. | Screen different stabilizers (surfactants or polymers) and optimize their concentration. |
| Low Drug Entrapment Efficiency | Drug leakage during the preparation process. | Optimize the formulation parameters, such as the drug-to-polymer ratio and the choice of organic solvent. |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound, Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions, and X-ray Diffraction (XRD) to assess crystallinity.
Preparation of this compound - β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Mix this compound and β-cyclodextrin (in a 1:1 molar ratio) in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture and knead for 60 minutes to form a paste.
-
Drying: Dry the paste in an oven at 50°C until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using DSC, FTIR, XRD, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Preparation of this compound Nanoparticles (Antisolvent Precipitation Method)
-
Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone or ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). The solid-state properties of lyophilized nanoparticles can be assessed by DSC, XRD, and Scanning Electron Microscopy (SEM).
Signaling Pathways
Based on studies of structurally related diterpenoids and similar compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.
Proposed Anti-Cancer Signaling Pathway of this compound
Diterpenoids from Pseudolarix amabilis have been shown to exhibit anti-tumor activities.[11] A plausible mechanism of action for this compound in cancer cells involves the induction of apoptosis and cell cycle arrest through the activation of the MAPK signaling pathway, similar to the action of methyl sartortuoate.[12]
Caption: Proposed anticancer signaling pathway of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound
The anti-inflammatory effects of compounds similar to this compound, such as methyl gallate, are often mediated through the inhibition of the NF-κB signaling pathway.[13][14] Additionally, diterpenoids from Pseudolarix amabilis have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling which is also implicated in inflammatory processes.[15][16]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. SOLID DISPERSION: A NOVEL MEANS OF SOLUBILITY ENHANCEMENT | Semantic Scholar [semanticscholar.org]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Diterpenoid constituents in Pseudolarix amabilis and their antitumor activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl Gallate Suppresses the Migration, Invasion, and Epithelial-Mesenchymal Transition of Hepatocellular Carcinoma Cells via the AMPK/NF-κB Signaling Pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
Technical Support Center: Troubleshooting Inconsistent Results in Methyl Pseudolarate A Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl pseudolarate A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.
I. Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific problems you might encounter.
FAQs
Q1: My cell viability assay (e.g., MTT, XTT) results with this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent results in cell viability assays are a common challenge when working with natural products like this compound, a diterpenoid compound. Several factors can contribute to this variability:
-
Compound Stability and Solubility: this compound's stability in cell culture media and stock solutions (commonly DMSO) can affect its effective concentration. Degradation or precipitation of the compound over time will lead to variable results. It is recommended to prepare fresh dilutions from a frozen stock for each experiment and visually inspect for any precipitation.
-
Cellular Factors:
-
Cell Passage Number: As cells are passaged, their characteristics can change, potentially altering their sensitivity to this compound. It is advisable to use cells within a consistent and narrow passage number range for all experiments.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of cytotoxicity assays. Ensure that you are seeding a consistent number of cells for each experiment and that the cells are in the logarithmic growth phase.
-
-
Assay-Specific Issues:
-
Optical Interference: Diterpenoid compounds can sometimes interfere with the optical readings of colorimetric assays like MTT by either absorbing light at the detection wavelength or by directly reducing the tetrazolium salt.[1] To test for this, run a cell-free control with this compound at the concentrations used in your experiment.[2]
-
Incubation Times: The timing of compound treatment and incubation with the assay reagent should be precisely controlled.
-
Q2: I am observing unexpected or "blurry" bands in my Western blot analysis of proteins from cells treated with this compound. How can I troubleshoot this?
A2: Western blot inconsistencies can be frustrating. Here are some common causes and solutions:
-
Sample Preparation:
-
Incomplete Lysis: Ensure complete cell lysis to release all target proteins. Sonication or the use of appropriate lysis buffers with protease and phosphatase inhibitors is crucial.
-
Protein Degradation: Work quickly and on ice during protein extraction to minimize degradation.
-
-
Antibody Performance:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Verify the antibody's specificity using positive and negative controls.
-
Antibody Concentration: Optimize the concentration of both primary and secondary antibodies to reduce non-specific binding and background noise.
-
-
Gel Electrophoresis and Transfer:
-
Uneven Transfer: Ensure complete and even transfer of proteins from the gel to the membrane. Check for air bubbles between the gel and the membrane.
-
Voltage and Run Time: Running the gel at too high a voltage can cause "smiling" bands. Optimize the running conditions for your specific gel percentage and apparatus.
-
Q3: What is the expected mechanism of action for this compound-induced cell death?
A3: While research is ongoing, studies on structurally similar compounds and related natural products suggest that this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by:
-
Activation of caspase-9 and caspase-3.
-
Changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.
-
Release of cytochrome c from the mitochondria.
Some evidence also points to the involvement of the extrinsic pathway, potentially through the upregulation of death receptors.
II. Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines based on typical ranges observed for similar diterpenoid compounds. Note: These are example values and should be experimentally determined for your specific cell line and conditions.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.5 |
| HepG2 | Liver Cancer | 48 | 12.8 |
| MCF-7 | Breast Cancer | 48 | 25.2 |
| A549 | Lung Cancer | 48 | 18.9 |
III. Experimental Protocols
Here are detailed methodologies for key experiments commonly performed with this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
2. Western Blot Analysis
This protocol allows for the detection of specific proteins involved in signaling pathways affected by this compound.
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: Proposed apoptotic signaling pathways induced by this compound.
Caption: Potential modulation of MAPK and NF-κB pathways by this compound.
Caption: A typical experimental workflow for investigating this compound.
References
Technical Support Center: Optimizing Methyl Pseudolarate A Dosage for In Vitro Anti-Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Methyl Pseudolarate A (MPA) for in vitro anti-cancer studies.
Frequently Asked Questions (FAQs)
1. What is a recommended starting concentration range for this compound (MPA) in in vitro anti-cancer studies?
Based on studies of the related compound Pseudolaric acid B (PAB), a starting concentration range of 0.1 µM to 10 µM is recommended for initial cytotoxicity screening. PAB has been shown to inhibit the growth of human melanoma cells and induce G2/M arrest in SK-28 cells at concentrations within this range[1]. The optimal concentration will vary depending on the cancer cell line and the specific experimental endpoint.
2. What is the mechanism of action of this compound (MPA)?
While direct studies on MPA are limited, research on the closely related compound Pseudolaric acid B (PAB) suggests that MPA likely induces anti-cancer effects through G2/M phase cell cycle arrest and apoptosis . PAB has been shown to induce G2/M arrest in human melanoma SK-28 cells and canine mammary tumor cells.[1][2] This process is potentially mediated by the activation of the ATM signaling pathway, which in turn can influence the Chk2-Cdc25C and p53 signaling pathways[1][3]. It is plausible that MPA shares a similar mechanism of action.
3. How should I prepare a stock solution of this compound (MPA)?
It is recommended to prepare a high-concentration stock solution of MPA in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). A stock concentration of 10 mM is common for in vitro studies. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in a cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. Which cancer cell lines are sensitive to this compound (MPA)?
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Different cancer cell lines exhibit varying sensitivities to anti-cancer agents. Consider testing a higher concentration range of MPA or screening a panel of different cancer cell lines to identify more sensitive models. |
| Incorrect dosage calculation | Double-check all calculations for preparing stock and working solutions of MPA. Ensure accurate dilution from the stock solution. |
| Compound degradation | Ensure the MPA stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Short treatment duration | The cytotoxic effects of MPA may be time-dependent. Increase the incubation time of the cells with MPA (e.g., 48 or 72 hours) to allow sufficient time for the compound to exert its effects. |
| High cell seeding density | A high cell density can sometimes mask the cytotoxic effects of a compound. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Problem 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or passage number | Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in drug preparation | Prepare fresh dilutions of MPA from the stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%). |
| Assay variability | Standardize all steps of the experimental protocol, including incubation times, reagent concentrations, and reading parameters. Include appropriate positive and negative controls in every experiment. |
Problem 3: Difficulty in interpreting apoptosis or cell cycle data.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody or dye concentration | Titrate antibodies or dyes (e.g., Propidium Iodide, Annexin V) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect gating in flow cytometry | Set up proper controls (e.g., unstained cells, single-stained controls) to accurately define gates for different cell populations (e.g., G1, S, G2/M phases; live, apoptotic, necrotic cells). |
| Late-stage apoptosis or secondary necrosis | For apoptosis assays, consider analyzing cells at earlier time points to capture early apoptotic events before they progress to secondary necrosis. |
| Cell clumps | Ensure a single-cell suspension is obtained before staining and analysis by gentle pipetting or passing through a cell strainer. Cell clumps can lead to inaccurate cell cycle profiles. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound (MPA) in Various Cancer Cell Lines
Disclaimer: The following table is a hypothetical representation for illustrative purposes, as comprehensive experimental data for MPA is not currently available. Researchers should determine the IC50 values for their specific cell lines of interest.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Cancer | 48 | [Data not available] |
| MCF-7 | Breast Cancer | 48 | [Data not available] |
| HeLa | Cervical Cancer | 48 | [Data not available] |
| HCT116 | Colon Cancer | 48 | [Data not available] |
| SK-MEL-28 | Melanoma | 48 | [Data not available] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of MPA on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (MPA)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MPA in a complete culture medium. Remove the old medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest MPA concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by MPA using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (MPA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MPA for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution after MPA treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (MPA)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with MPA as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: General experimental workflow for in vitro anti-cancer studies of this compound.
Caption: Postulated signaling pathway for this compound based on related compounds.
References
- 1. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Methyl pseudolarate A in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Methyl pseudolarate A (MPA) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a diterpenoid compound isolated from the bark of Pseudolarix kaempferi. It has demonstrated promising antifungal and anticancer properties. Like many natural products containing ester and lactone functional groups, MPA is susceptible to degradation in solution, which can lead to a loss of biological activity and the formation of impurities. Ensuring its stability is critical for obtaining accurate and reproducible experimental results and for the development of stable pharmaceutical formulations.
Q2: What are the primary pathways through which this compound might degrade in solution?
Based on the chemical structure of this compound, which contains both a methyl ester and a lactone ring, the most probable degradation pathways are:
-
Hydrolysis: The ester and lactone groups are susceptible to hydrolysis, which is the cleavage of these bonds by water. This process can be significantly accelerated by the presence of acids or bases. Hydrolysis would lead to the formation of the corresponding carboxylic acid and alcohol.
-
Oxidation: As a complex organic molecule, MPA may be susceptible to oxidation, particularly if exposed to atmospheric oxygen, heat, light, or certain metal ions. This can lead to a variety of degradation products with modified functional groups.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. It is a common issue for many natural products.
Q3: What are the ideal storage conditions for a stock solution of this compound?
While specific stability studies on MPA in various solvents are not extensively published, general best practices for similar compounds suggest the following:
-
Temperature: Store stock solutions at -20°C or lower.[1][2] Some datasheets suggest that stock solutions can be stored below -20°C for several months.
-
Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Avoid aqueous solutions for long-term storage.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay over a short period. | Degradation of MPA in the assay medium. | 1. Prepare fresh dilutions of MPA from a frozen stock solution immediately before each experiment.2. Minimize the time the compound is in aqueous buffer before being added to the assay.3. If possible, perform a pilot stability study in your specific assay buffer to determine the degradation rate. |
| I see extra peaks in my HPLC chromatogram after storing my MPA solution. | Chemical degradation of MPA. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh standard.2. Review your storage conditions (temperature, solvent, exposure to light and air).3. Consider performing a forced degradation study to identify potential degradation products and optimize your analytical method to separate them from the parent compound. |
| The concentration of my MPA standard solution is inconsistent. | Adsorption to the container or degradation. | 1. Use low-adsorption polypropylene or silanized glass vials.2. Ensure the solvent is appropriate and that the compound is fully dissolved.3. Re-evaluate storage conditions to minimize degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a PDA or UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-PDA. Compare the chromatograms of the stressed samples with the control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with 30% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 225 nm.
-
Injection Volume: 10 µL.
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Stabilization Strategies
The following table summarizes strategies to prevent the degradation of this compound in solution.
| Degradation Pathway | Prevention Strategy | Details |
| Hydrolysis | pH Control | Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7). Avoid strongly acidic or basic conditions. |
| Minimize Water Content | Use anhydrous solvents for stock solutions. For aqueous buffers, prepare fresh and use promptly. | |
| Use of Excipients | Consider the use of cyclodextrins to form inclusion complexes that can protect the ester and lactone groups from hydrolysis. | |
| Oxidation | Inert Atmosphere | Purge the solvent and the headspace of the vial with an inert gas (e.g., nitrogen, argon) before sealing. |
| Antioxidants | Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or natural antioxidants like tocopherol or ascorbic acid to the formulation.[3] | |
| Chelating Agents | Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. | |
| Photodegradation | Light Protection | Store solutions in amber glass vials or protect them from light by wrapping the container. Conduct experiments under reduced light conditions if necessary. |
Visualizations
Caption: Major potential degradation pathways for this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Large-Scale Purification of Methyl Pseudolarate A
Welcome to the technical support center for the large-scale purification of Methyl pseudolarate A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to purification?
This compound is a diterpenoid compound isolated from the bark of the Golden Larch tree, Pseudolarix amabilis. Its chemical and physical properties are crucial for developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀O₆ | N/A |
| Molecular Weight | 402.487 g/mol | N/A |
| Physical Description | Powder | N/A |
| Compound Type | Diterpenoid | N/A |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | N/A |
| Purity Range (Commercial) | 95% - 99% | N/A |
| Primary Analysis Methods | HPLC-DAD, HPLC-ELSD | N/A |
Q2: What are the most common initial extraction methods for obtaining crude this compound?
The initial extraction from Pseudolarix amabilis typically involves the use of organic solvents. Common methods include maceration or Soxhlet extraction with solvents like ethanol or methanol to extract a wide range of secondary metabolites, including this compound.
Q3: What are the major challenges in the large-scale purification of this compound?
The primary challenges include:
-
Complex mixtures: The crude plant extract is a complex mixture of various diterpenoids, flavonoids, and other secondary metabolites, some of which have similar polarities to this compound, making separation difficult.
-
Co-eluting impurities: During chromatographic separation, impurities with similar retention times can co-elute with the target compound, reducing the final purity.
-
Crystallization difficulties: Achieving high-purity crystals can be challenging due to the presence of structurally similar impurities that can inhibit crystal formation or co-crystallize.
-
Degradation: this compound may be susceptible to degradation under certain conditions, such as exposure to harsh pH or high temperatures during the purification process.
-
Scalability: Methods developed on a laboratory scale may not be directly transferable to a large-scale industrial process, requiring significant optimization.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Chromatography Troubleshooting
Issue 1: Poor resolution between this compound and impurities during HPLC.
-
Possible Cause 1: Inappropriate mobile phase. The polarity of the mobile phase may not be optimal for separating the target compound from closely related impurities.
-
Solution:
-
Method Development: Systematically screen different solvent systems. A common starting point for reversed-phase HPLC is a gradient of acetonitrile and water, or methanol and water.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Solvent Modifiers: The addition of small amounts of modifiers like formic acid or acetic acid can alter the selectivity of the separation.
-
-
-
Possible Cause 2: Incorrect column selection. The stationary phase of the HPLC column may not be providing sufficient selectivity.
-
Solution:
-
Stationary Phase Screening: Test different column chemistries. While C18 columns are a common choice, other stationary phases like C8, phenyl-hexyl, or cyano columns may offer different selectivity and better resolution for your specific impurity profile.
-
-
Issue 2: Peak tailing of this compound in HPLC.
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol groups on silica-based columns can interact with polar functional groups on the analyte, causing peak tailing.
-
Solution:
-
Use of End-capped Columns: Employ end-capped HPLC columns where the residual silanol groups are deactivated.
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
pH Adjustment: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups.
-
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.
-
Solution:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.
-
-
Crystallization Troubleshooting
Issue 3: this compound fails to crystallize from solution.
-
Possible Cause 1: Solution is not sufficiently supersaturated. The concentration of the compound is below the level required for nucleation.
-
Solution:
-
Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of this compound.
-
Add an Anti-solvent: Gradually add a solvent in which this compound is insoluble to induce precipitation.
-
-
-
Possible Cause 2: Presence of impurities. Impurities can inhibit the formation of a crystal lattice.
-
Solution:
-
Additional Purification Step: Perform an additional chromatographic step to further purify the compound before attempting crystallization.
-
Charcoal Treatment: In some cases, treating the solution with activated charcoal can remove certain impurities.
-
-
Issue 4: Oily precipitate forms instead of crystals.
-
Possible Cause: The compound is "oiling out" of the solution. This can happen if the supersaturation is too high or if the temperature is too low.
-
Solution:
-
Slower Cooling: If using cooling crystallization, decrease the rate of cooling to allow for more ordered crystal growth.
-
Solvent Selection: Experiment with different crystallization solvents or solvent mixtures. A solvent in which the compound has slightly lower solubility may promote crystal formation over oiling out.[1]
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
-
Experimental Protocols
Protocol 1: Large-Scale Chromatographic Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude plant extract using preparative HPLC.
1. Sample Preparation:
- Dissolve the crude extract of Pseudolarix amabilis in a minimal amount of a strong solvent (e.g., methanol or dichloromethane).
- Filter the solution through a 0.45 µm filter to remove particulate matter.
2. Preparative HPLC:
- Column: A preparative C18 column (e.g., 50 mm internal diameter, 10 µm particle size).
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile or Methanol
- Gradient Elution:
- Start with a mobile phase composition that allows for strong retention of this compound on the column (e.g., 60% A, 40% B).
- Gradually increase the proportion of Mobile Phase B to elute the compound. A shallow gradient is recommended for better separation of impurities.
- Example Gradient:
- 0-10 min: 40% B
- 10-50 min: 40% to 80% B (linear gradient)
- 50-60 min: 80% B (isocratic wash)
- 60-65 min: 80% to 40% B (return to initial conditions)
- Flow Rate: Adjust the flow rate based on the column dimensions and manufacturer's recommendations.
- Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm or 254 nm).
- Fraction Collection: Collect fractions based on the elution profile of the target peak.
3. Post-Chromatography Processing:
- Combine the fractions containing pure this compound.
- Remove the organic solvent using a rotary evaporator under reduced pressure.
- The remaining aqueous solution can be freeze-dried or subjected to a final crystallization step.
Protocol 2: Crystallization of this compound
This protocol describes a method for obtaining high-purity crystals of this compound.
1. Solvent Selection:
- Identify a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethyl acetate or acetone are potential candidates.
- Alternatively, identify a solvent pair: one in which the compound is highly soluble (e.g., dichloromethane) and one in which it is poorly soluble (e.g., hexane).
2. Crystallization Procedure (Single Solvent):
- Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
- Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container.
- Once crystals have formed, the flask can be placed in a refrigerator or freezer to maximize the yield.
- Collect the crystals by filtration and wash them with a small amount of the cold solvent.
- Dry the crystals under vacuum.
3. Crystallization Procedure (Solvent/Anti-solvent):
- Dissolve the purified this compound in a minimal amount of the "good" solvent.
- Slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid.
- Gently warm the solution until the turbidity disappears.
- Allow the solution to cool slowly to room temperature and then in a refrigerator.
- Collect and dry the crystals as described above.
Visualizations
Experimental Workflow for Purification
Caption: A typical workflow for the large-scale purification of this compound.
Logical Relationship for Troubleshooting Poor HPLC Resolution
Caption: Troubleshooting logic for poor HPLC resolution of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Methyl Pseudolarate A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the interpretation of complex 1D and 2D NMR spectra of Methyl pseudolarate A, a sesquiterpenoid with a challenging molecular architecture. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental work and data analysis.
Disclaimer: Illustrative NMR Data
The complete experimental 1H and 13C NMR data for this compound is not publicly available. Therefore, the quantitative data presented in this guide is a realistic, hypothetical dataset for a molecule of similar complexity. This data is provided for illustrative purposes to demonstrate the principles of spectral interpretation and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound so complex and difficult to interpret?
A1: The complexity arises from several structural features:
-
High number of protons in similar chemical environments: This leads to significant signal overlap, especially in the aliphatic region (1.0-3.0 ppm).
-
Complex spin-spin coupling patterns: Multiple neighboring protons result in intricate multiplets (e.g., doublet of doublets, triplets of doublets) that can be difficult to resolve and interpret.[1]
-
Second-order effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), the splitting patterns can become distorted and deviate from simple first-order rules.
-
Presence of multiple stereocenters: This can lead to diastereotopic protons, which are chemically non-equivalent and give rise to distinct NMR signals, further complicating the spectrum.
Q2: I am observing broad peaks in my 1H NMR spectrum. What are the possible causes and solutions?
A2: Broadening of NMR signals can be caused by several factors:
-
Poor shimming: An inhomogeneous magnetic field across the sample is a common cause. Re-shimming the spectrometer should be the first step.
-
Sample concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Diluting the sample may help. Conversely, a very dilute sample will have a poor signal-to-noise ratio, which can be mistaken for broad peaks.
-
Incomplete dissolution or sample precipitation: Ensure your sample is fully dissolved in the NMR solvent. Any solid particles will disrupt the magnetic field homogeneity.[2]
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical exchange: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, this can lead to broadened signals. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve this issue.
Q3: My integrations in the aromatic region are inaccurate due to the residual solvent peak. How can I resolve this?
A3: This is a common issue, especially when using deuterated chloroform (CDCl₃), which has a residual peak at ~7.26 ppm.
-
Choose a different solvent: If possible, re-run the spectrum in a different deuterated solvent whose residual peak does not overlap with your signals of interest, such as acetone-d₆ (residual peak at ~2.05 ppm) or benzene-d₆ (residual peak at ~7.16 ppm).[2]
-
Use solvent suppression techniques: Modern NMR spectrometers have pulse sequences designed to suppress the signal from the residual solvent.
Q4: How can I confirm the presence of hydroxyl or amine protons in my spectrum?
A4: Protons attached to heteroatoms like oxygen or nitrogen often appear as broad singlets and their chemical shifts can be variable. To confirm their presence:
-
D₂O exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The acidic protons (OH, NH) will exchange with deuterium, and their corresponding signals will disappear or significantly decrease in intensity.[2]
Troubleshooting Common 2D NMR Issues
Q5: My COSY spectrum has very weak or missing cross-peaks. What could be the reason?
A5:
-
Small coupling constants: COSY relies on J-coupling to generate cross-peaks. If the coupling constant between two protons is very small (typically < 2 Hz), the cross-peak may be too weak to observe.
-
Incorrect acquisition parameters: Ensure that the acquisition time is sufficient to resolve the couplings.
-
Low sample concentration: A dilute sample will result in a poor signal-to-noise ratio, making it difficult to observe weak correlations.
Q6: In my HMBC spectrum, I am seeing correlations that could be either two or three bonds. How can I differentiate them?
A6: While standard HMBC spectra show correlations over 2-4 bonds, differentiating between 2JCH and 3JCH can be challenging.
-
1JCH correlations: Strong correlations in an HMBC spectrum might be due to one-bond couplings that were not fully suppressed. Always compare your HMBC with an HSQC spectrum to identify and disregard these 1JCH correlations.[3]
-
J-resolved HMBC: Some advanced HMBC experiments can provide information about the magnitude of the coupling constant, which can help in distinguishing between two- and three-bond correlations.
-
Known structural motifs: Based on typical bond lengths and angles in organic molecules, certain correlations are more likely to be three-bond than two-bond, and vice versa. For example, a correlation from a methyl proton to a quaternary carbon is often a two-bond correlation.
Q7: The peaks in my HSQC spectrum are not phased correctly (some are up and some are down). What does this mean?
A7: This is likely due to the use of a multiplicity-edited HSQC pulse sequence. This is a feature, not a problem!
-
Positive peaks (e.g., red): Typically correspond to CH and CH₃ groups.
-
Negative peaks (e.g., blue): Typically correspond to CH₂ groups. This provides valuable information about the number of protons attached to each carbon, similar to a DEPT-135 experiment.
Data Presentation: Hypothetical NMR Data for a this compound Analog
Table 1: 1H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 5.80 | d | 10.5 | 1H |
| H-2 | 5.95 | dd | 10.5, 5.0 | 1H |
| H-5 | 2.50 | m | 1H | |
| H-6α | 1.80 | m | 1H | |
| H-6β | 2.10 | m | 1H | |
| H-7 | 4.90 | t | 8.5 | 1H |
| H-9 | 2.80 | m | 1H | |
| H-13a | 6.20 | s | 1H | |
| H-13b | 5.70 | s | 1H | |
| H-14 | 1.10 | s | 3H | |
| H-15 | 1.25 | d | 7.0 | 3H |
| OMe | 3.70 | s | 3H | |
| OAc | 2.05 | s | 3H |
Table 2: 13C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type (from DEPT/HSQC) |
| C-1 | 125.0 | CH |
| C-2 | 135.5 | CH |
| C-3 | 140.2 | C |
| C-4 | 45.8 | C |
| C-5 | 50.1 | CH |
| C-6 | 35.4 | CH₂ |
| C-7 | 80.3 | CH |
| C-8 | 48.2 | C |
| C-9 | 55.6 | CH |
| C-10 | 85.1 | C |
| C-11 | 170.5 | C=O (Lactone) |
| C-12 | 142.8 | C |
| C-13 | 120.7 | CH₂ |
| C-14 | 25.3 | CH₃ |
| C-15 | 18.9 | CH₃ |
| OMe | 52.1 | CH₃ |
| OAc (C=O) | 171.2 | C=O (Ester) |
| OAc (CH₃) | 21.4 | CH₃ |
Experimental Protocols
Sample Preparation for NMR
-
Weighing the sample: Accurately weigh approximately 5-10 mg of this compound.
-
Choosing the solvent: Select a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer to NMR tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: The solvent should contain a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Acquisition of 1D NMR Spectra (1H and 13C)
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
1H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the number of scans (typically 8 to 64 for good signal-to-noise).
-
Set a relaxation delay (D1) of 1-2 seconds.
-
-
13C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of 13C.
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton (1H-1H) couplings.
-
Standard COSY or DQF-COSY pulse sequences can be used.
-
Typically requires a shorter experiment time than heteronuclear experiments.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment identifies direct one-bond proton-carbon (1H-13C) correlations.
-
Multiplicity-edited sequences are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment identifies long-range (typically 2-3 bond) proton-carbon (1H-13C) correlations.
-
The delay for the evolution of long-range couplings is typically optimized for a J-coupling of 8-10 Hz.
-
Visualizations
Workflow for NMR-Based Structure Elucidation
Caption: A generalized workflow for elucidating the structure of a complex natural product using a combination of 1D and 2D NMR techniques.
Logical Flow for Troubleshooting Broad NMR Peaks
Caption: A step-by-step decision tree for troubleshooting the common issue of broad peaks in an NMR spectrum.
Relationship of Key 2D NMR Experiments
References
Technical Support Center: Optimizing Methyl Pseudolarate A Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for Methyl pseudolarate A (MPA) treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for MPA to induce apoptosis in cancer cells?
A1: The optimal incubation time for MPA to induce apoptosis is cell-line dependent and concentration-dependent. Based on studies with structurally related compounds and similar natural products, a time-course experiment is recommended. Significant apoptosis is often observed between 12 to 48 hours . For instance, a related compound, methyl sartortuoate, showed a significant increase in apoptotic LoVo and RKO colon cancer cells at 6, 12, and 24 hours of treatment[1]. Another study using methyl jasmonate on non-small cell lung cancer cell lines demonstrated a time-dependent increase in apoptosis at 12, 24, and 48 hours[2].
Q2: How long should I treat cells with MPA to observe cell cycle arrest?
A2: MPA and related compounds typically induce G2/M phase cell cycle arrest. The duration to observe this effect can vary. For example, methyl sartortuoate treatment of LoVo cells resulted in a significant increase in the G2/M population at 24 hours[1]. It is advisable to perform a time-course analysis at 12, 24, and 48 hours to determine the peak of G2/M arrest in your specific cancer cell line. Some compounds may show effects as early as 12 hours, with the effect becoming more pronounced at 24 and 48 hours[3][4].
Q3: What is the kinetic profile of JNK pathway activation by MPA?
A3: The activation of the JNK signaling pathway is often an early event in the cellular response to stress-inducing compounds like MPA. Phosphorylation of JNK can typically be detected by Western blot within a few hours of treatment. For example, with other stimuli, JNK phosphorylation can peak as early as 6 hours[5]. A time-course experiment covering early time points such as 1, 3, 6, 12, and 24 hours is recommended to capture the dynamics of JNK activation.
Q4: How does MPA affect microtubule polymerization over time?
A4: MPA is known to inhibit microtubule polymerization. This effect is generally rapid. In vitro tubulin polymerization assays can show significant inhibition within minutes to an hour[6]. For cellular studies, disruption of the microtubule network can be visualized by immunofluorescence microscopy. A time course of 1, 6, 12, and 24 hours of MPA treatment should be sufficient to observe significant alterations in microtubule structure.
Troubleshooting Guides
Problem 1: Inconsistent or low levels of apoptosis observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis induction in your specific cell line. The peak of apoptosis can vary significantly between cell types. |
| Inappropriate MPA Concentration | Determine the IC50 value for your cell line using a dose-response experiment. Use a concentration range around the IC50 for subsequent apoptosis assays. |
| Cell Confluency | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment and analysis, as this can affect their response to the drug. |
| Assay Sensitivity | Use a sensitive and early marker of apoptosis, such as Annexin V staining, in combination with a late marker like Propidium Iodide (PI) for flow cytometry analysis. |
| Incorrect Assay Protocol | Review and optimize your apoptosis assay protocol. Ensure proper handling of cells to minimize mechanical damage that could lead to false positives. |
Problem 2: No significant G2/M arrest is detected.
| Possible Cause | Troubleshooting Step |
| Inadequate Incubation Time | G2/M arrest may take longer to become prominent. Extend the incubation time up to 48 or even 72 hours. A time-course study is crucial. |
| Low MPA Concentration | Increase the concentration of MPA. Cell cycle arrest is a dose-dependent effect. |
| Cell Line Resistance | Some cell lines may be resistant to MPA-induced G2/M arrest. Consider using a different cancer cell line or a positive control compound known to induce G2/M arrest (e.g., nocodazole). |
| Synchronization Issues | For a more pronounced effect, consider synchronizing the cells at the G1/S boundary before MPA treatment. |
| Flow Cytometry Gating Strategy | Ensure your gating strategy for cell cycle analysis is accurate. Use appropriate controls to set the gates for G1, S, and G2/M phases. |
Problem 3: Difficulty in detecting JNK activation.
| Possible Cause | Troubleshooting Step |
| Timing of Analysis | JNK activation can be transient. Perform a time-course experiment with early time points (e.g., 15 min, 30 min, 1h, 3h, 6h) to capture the peak of phosphorylation. |
| Antibody Quality | Use a high-quality, validated antibody specific for phosphorylated JNK (p-JNK). Include a positive control (e.g., anisomycin-treated cells) to confirm antibody and protocol efficacy. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of protein for Western blot analysis. Perform a protein quantification assay before loading. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of JNK during sample preparation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
MPA Treatment: Treat the cells with various concentrations of MPA for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with MPA at the desired concentration and for the optimized incubation time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with MPA for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blot for JNK Activation
-
Cell Lysis: After MPA treatment for the desired time points, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-JNK and total JNK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Time-Dependent Effect of Methyl Sartortuoate (50 µM) on Apoptosis in Colon Cancer Cells
| Incubation Time (hours) | % Apoptotic LoVo Cells (Mean ± SD) | % Apoptotic RKO Cells (Mean ± SD) |
| 0 | 3.2 ± 0.5 | 4.1 ± 0.6 |
| 6 | 8.7 ± 1.1 | 9.5 ± 1.3 |
| 12 | 15.4 ± 2.3 | 18.2 ± 2.5 |
| 24 | 28.9 ± 3.1 | 32.7 ± 3.8 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs 0h. Data adapted from a study on a related compound[1]. |
Table 2: Time-Dependent Effect of Methyl Sartortuoate (50 µM) on Cell Cycle Distribution in LoVo Cells
| Incubation Time (hours) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| 0 | 65.4 ± 4.2 | 25.1 ± 3.5 | 9.5 ± 1.0 |
| 6 | 62.1 ± 3.8 | 27.9 ± 3.1 | 10.0 ± 2.1 |
| 12 | 58.7 ± 4.5 | 29.3 ± 3.9 | 12.0 ± 0.8 |
| 24 | 45.3 ± 5.1 | 30.9 ± 4.2 | 23.8 ± 2.5 |
| p < 0.05, **p < 0.01 vs 0h. Data adapted from a study on a related compound[1]. |
Visualizations
References
- 1. Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate controls for Methyl pseudolarate A experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Methyl pseudolarate A (MPA). Proper experimental controls are critical for interpreting the effects of MPA on cell cycle progression and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments. It is crucial to use a final DMSO concentration that is non-toxic to the cells, generally below 0.5%, to avoid solvent-induced artifacts.[1][2]
Q2: What are the essential negative controls for experiments with this compound?
A2: Two key negative controls are essential:
-
Untreated Control: This consists of cells cultured in media without any treatment. This group serves as a baseline for normal cell behavior and proliferation.
-
Vehicle Control: This group includes cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the MPA in the experimental groups.[1][3] This control is critical to ensure that any observed effects are due to MPA and not the solvent.[1]
Q3: What are appropriate positive controls when studying MPA-induced apoptosis?
A3: A positive control for apoptosis induction is crucial to validate the assay's performance. Commonly used positive controls that induce apoptosis through various mechanisms include:
-
Staurosporine: A potent and broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a wide range of cell lines.
-
Camptothecin, Doxorubicin, or Etoposide: These are DNA damaging agents that can be used as positive controls for apoptosis induction.[4][5]
The choice of positive control and its concentration should be determined based on the specific cell line and experimental conditions.
Q4: What positive controls should be used for analyzing MPA's effect on cell cycle, specifically G2/M arrest?
A4: Since this compound is known to disrupt microtubule polymerization, leading to G2/M phase arrest, a positive control that induces a similar cell cycle block is recommended.[6] A suitable positive control is:
-
Nocodazole: A well-characterized microtubule-destabilizing agent that causes a reversible arrest of cells in the G2/M phase.[3]
-
Irinotecan: Can also be used as a positive control for G2/M arrest.[7]
Q5: How should I design my experiment to include all necessary controls for an apoptosis assay using Annexin V/PI staining?
A5: A well-designed apoptosis experiment using Annexin V and Propidium Iodide (PI) staining with flow cytometry should include the following samples:
| Sample Type | Description | Purpose |
| Unstained Cells | Cells in culture medium without any staining reagents. | To set the baseline fluorescence of the cell population. |
| Annexin V-FITC only | Cells stained only with Annexin V-FITC. | To set the compensation for spectral overlap between the FITC and PI channels. |
| PI only | Cells stained only with Propidium Iodide. | To set the compensation for spectral overlap between the PI and FITC channels. |
| Negative Control | Untreated or vehicle-treated cells stained with both Annexin V-FITC and PI. | To determine the baseline level of apoptosis and necrosis in the untreated cell population. |
| Positive Control | Cells treated with a known apoptosis inducer (e.g., staurosporine) and stained with both Annexin V-FITC and PI. | To confirm that the staining protocol and flow cytometer are capable of detecting apoptosis. |
| Experimental | Cells treated with this compound at various concentrations and stained with both Annexin V-FITC and PI. | To determine the effect of MPA on apoptosis and necrosis. |
Experimental Protocols
Protocol: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, vehicle control (DMSO), and a positive control (e.g., 1 µM staurosporine for 4 hours). Include an untreated control group.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed and treat cells with this compound, vehicle control, and a positive control (e.g., 100 ng/mL nocodazole for 16-24 hours) as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Signaling Pathways
This compound, as a microtubule-targeting agent, is expected to affect signaling pathways sensitive to cytoskeletal integrity and mitotic stress.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 4. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel microtubule polymerization inhibitor with potent antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
How to handle and store Methyl pseudolarate A powder.
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling, storing, and utilizing Methyl pseudolarate A powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
This compound powder should be stored at -20°C in a tightly sealed container, under an inert atmosphere if possible, to ensure maximum stability and recovery of the product.[1]
Q2: How should I handle this compound powder safely in the laboratory?
When handling this compound powder, it is crucial to work in a well-ventilated area.[2] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, a lab coat, and safety goggles to avoid contact with skin and eyes.[2] Avoid creating dust, and use non-sparking tools to prevent fire hazards.[2] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.[2]
Q3: What are the known biological activities of this compound?
This compound is a naturally occurring diterpenoid with potent antifungal and anticancer properties.[3] Its primary mechanism of action involves the disruption of microtubule dynamics, which inhibits cell division and induces apoptosis (programmed cell death).[3]
Troubleshooting Guide
Problem: The this compound powder is difficult to dissolve.
-
Solution 1: Choose the appropriate solvent. this compound is soluble in organic solvents such as DMSO, dichloromethane, ethyl acetate, and acetone, and slightly soluble in methanol.[4] It is practically insoluble in water. For cell culture experiments, DMSO is the most commonly used solvent.
-
Solution 2: Gentle heating and sonication. If the compound does not readily dissolve at room temperature, gentle warming (to around 37°C) and brief sonication can aid in dissolution, particularly for stock solutions in DMSO. Be aware that some similar compounds can solidify in DMSO at room temperature.[5][6]
-
Solution 3: Prepare a concentrated stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO) and then dilute it to the final working concentration in your experimental medium.
Problem: I am observing unexpected or inconsistent results in my cell-based assays.
-
Solution 1: Verify the final concentration of the solvent. High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Solution 2: Check the stability of the compound in your experimental conditions. The stability of this compound in aqueous media over long incubation periods may vary. Prepare fresh dilutions from your stock solution for each experiment.
-
Solution 3: Ensure proper mixing. When adding the diluted compound to your culture wells, mix gently but thoroughly to ensure a homogenous concentration.
Quantitative Data Summary
| Property | Data | Source(s) |
| Molecular Formula | C₂₃H₃₀O₆ | [1][4] |
| Molecular Weight | 402.48 g/mol | [1][4] |
| Physical Form | Powder | [4] |
| Storage Temperature | -20°C | [1] |
| Solubility | DMSO: SolubleMethanol: Slightly soluble (a similar compound is soluble at 2 mg/mL)Water: Insoluble | [5][6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with cell culture medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM. A common starting range for similar compounds is 0.4 µM, 0.8 µM, and 1.6 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration treatment).
-
Incubate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[4]
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Western Blot for Apoptosis Markers
This protocol outlines the general steps to detect changes in apoptosis-related proteins following treatment with this compound.
1. Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[1]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methanol dmso | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Quantitative Analysis of Methyl Pseudolarate A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantitative analysis of Methyl pseudolarate A.
Troubleshooting Guides
This section addresses common issues encountered during the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the column interacting with the analyte. 2. Column Overload: Injecting too concentrated a sample. 3. Low Buffer Concentration: Inadequate buffering of the mobile phase. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Use a high-purity, end-capped C18 column. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 2. Dilute the sample and re-inject. 3. Increase the buffer concentration in the mobile phase. 4. Wash the column with a strong solvent or replace it if necessary. |
| Peak Fronting | 1. Sample Solvent Incompatibility: Sample dissolved in a solvent stronger than the mobile phase. 2. Column Overload: Injecting a large volume of a concentrated sample. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the injection volume or dilute the sample. |
| Irreproducible Retention Times | 1. Mobile Phase Preparation: Inconsistent mobile phase composition. 2. Column Temperature Fluctuation: Lack of temperature control. 3. Pump Malfunction: Inconsistent flow rate. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks, and purge the pump to remove air bubbles. 4. Allow sufficient time for the column to equilibrate before starting the analytical run. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in solvents or carryover from previous injections. 2. Sample Degradation: Analyte degrading in the autosampler. | 1. Use high-purity solvents and flush the system thoroughly. 2. Keep the autosampler at a low temperature and analyze samples promptly after preparation. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or system. 2. Column Contamination: Adsorption of matrix components. 3. Precipitation in the System: Buffer precipitation due to high organic solvent concentration. | 1. Use a guard column and filter all samples and mobile phases. 2. Wash the column with a series of strong solvents. 3. Ensure buffer solubility in the mobile phase composition. |
UPLC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Poor Ionization: Suboptimal ion source parameters. 2. Matrix Effects: Co-eluting compounds suppressing the analyte signal. 3. Analyte Degradation: Instability in the ion source. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup, adjust chromatography to separate interferences, or use an isotopically labeled internal standard. 3. Use a less harsh ionization method if possible. |
| Inconsistent Signal | 1. Unstable Spray: Fluctuations in the electrospray. 2. Contaminated Ion Source: Buildup on the source components. | 1. Check for clogs in the sample capillary and ensure proper solvent flow. 2. Clean the ion source according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase. 2. Plasticizers and other Contaminants: Leaching from tubes, plates, or vials. | 1. Use LC-MS grade solvents and freshly prepared mobile phases. 2. Use high-quality, low-bleed consumables. |
| Poor Peak Shape | 1. Suboptimal Chromatography: Similar causes as in HPLC (see above). 2. Source Overloading: Too much analyte entering the mass spectrometer. | 1. Optimize the UPLC method. 2. Dilute the sample. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point for an HPLC method for this compound, a diterpenoid, would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase could be a gradient of acetonitrile and water (or methanol and water), both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A starting gradient could be 50-90% acetonitrile over 20-30 minutes with a flow rate of 1 mL/min. Detection can be done using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).
Q2: How can I improve the extraction of this compound from plant material?
A2: For the extraction of diterpenoids like this compound from the root bark of Pseudolarix amabilis, maceration or sonication with organic solvents is effective. Start with a non-polar solvent like hexane to remove lipids, followed by extraction with a solvent of intermediate polarity like dichloromethane or ethyl acetate, where diterpenoids are often soluble. To optimize, you can perform a series of extractions with solvents of increasing polarity.
Q3: What are the key validation parameters to consider for a quantitative method?
A3: According to ICH guidelines, the key validation parameters for a quantitative analytical method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Q4: My sample shows significant matrix effects in UPLC-MS/MS. How can I mitigate this?
A4: To mitigate matrix effects, you can:
-
Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.
-
Optimize Chromatography: Modify the gradient to separate the analyte from the interfering matrix components.
-
Use an Internal Standard: An isotopically labeled internal standard is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate correction. If unavailable, a structurally similar compound can be used.
-
Dilute the Sample: This can reduce the concentration of interfering compounds, but ensure the analyte concentration remains above the LOQ.
Q5: What is the expected stability of this compound in solution?
A5: The stability of diterpenoid solutions can vary. It is recommended to prepare stock solutions in a non-aqueous solvent like methanol or acetonitrile and store them at low temperatures (e.g., -20°C) in the dark. For working solutions in the mobile phase, it is best to prepare them fresh daily to avoid degradation. A stability-indicating method should be developed to confirm that no degradation products interfere with the quantification of the analyte.
Experimental Protocols
Sample Preparation from Pseudolarix amabilis Root Bark
-
Grinding: Grind the dried root bark into a fine powder (e.g., 40-60 mesh).
-
Defatting: Accurately weigh about 1.0 g of the powder into a flask. Add 20 mL of n-hexane and sonicate for 30 minutes. Discard the hexane. Repeat this step twice.
-
Extraction: To the defatted powder, add 20 mL of dichloromethane. Sonicate for 30 minutes. Filter the extract. Repeat the extraction twice more.
-
Concentration: Combine the dichloromethane extracts and evaporate to dryness under reduced pressure.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC or UPLC-MS/MS analysis. Filter the solution through a 0.22 µm syringe filter before injection.
Proposed HPLC Method for Quantitative Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: DAD at 220 nm
Proposed UPLC-MS/MS Method for Quantitative Analysis
-
Column: C18 UPLC column (2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-3.0 min: 40% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 40% B
-
4.1-5.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (To be determined by infusing a standard of this compound. A plausible transition would be based on its molecular weight of 402.48 g/mol , e.g., monitoring the precursor ion [M+H]⁺ at m/z 403.2 and selecting characteristic product ions.)
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Technical Support Center: Methyl Pseudolarate A Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid interference from Methyl pseudolarate A in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi. While specific data for this compound is limited in publicly available literature, related compounds such as Pseudolaric acid B are known to function as microtubule-destabilizing agents.[1][2] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis.[1][2] Therefore, it is highly probable that this compound also acts as a tubulin polymerization inhibitor.
Q2: Which biochemical assays are most likely to be affected by this compound?
Given its presumed activity as a tubulin inhibitor, this compound can interfere with a variety of assays, including:
-
Cell Viability and Proliferation Assays (e.g., MTT, XTT, CellTiter-Glo®): By inducing cell cycle arrest and apoptosis, this compound will show potent cytotoxic effects, which can be the intended measurement but can also mask other effects being studied.
-
Cell Cycle Analysis: Direct interference is expected, as the compound is likely to cause a significant accumulation of cells in the G2/M phase.[1][2]
-
Kinase Assays: Some kinase inhibitors have been shown to have off-target effects on tubulin. Conversely, tubulin inhibitors might interfere with assays for kinases involved in cell cycle regulation.
-
Assays Involving Cellular Transport: Microtubules are crucial for intracellular transport. Assays measuring the movement of organelles or vesicles will likely be affected.
-
Morphological Assays: Any assay that relies on cell morphology will be impacted, as disruption of the microtubule cytoskeleton leads to significant changes in cell shape.
-
Protein-Protein Interaction Assays: If one of the interacting partners is tubulin or a microtubule-associated protein (MAP), direct interference is possible.
Q3: How can I determine if this compound is interfering with my assay?
Several signs may indicate interference:
-
Unexpected Cytotoxicity: If you observe significant cell death at concentrations where you do not expect to see it based on the primary hypothesis of your experiment.
-
Cell Cycle Arrest: A consistent block in the G2/M phase of the cell cycle across different cell lines.
-
Discrepancies Between Biochemical and Cell-Based Assays: If the compound is active in a cell-based assay but inactive in a corresponding biochemical assay with purified components (unless tubulin is the target).
-
Morphological Changes: Observation of rounded-up cells, mitotic figures, or fragmented nuclei under a microscope.
Troubleshooting Guides
Problem 1: High background or false positives in a high-throughput screen (HTS) for cytotoxicity.
-
Possible Cause: The primary mechanism of action of this compound is likely cytotoxicity through tubulin inhibition, which may not be the intended target of your screen.
-
Troubleshooting Steps:
-
Counter-screen: Perform a secondary assay to specifically assess tubulin polymerization inhibition (see Experimental Protocol 1).
-
Cell Morphology Analysis: Visually inspect cells treated with this compound using microscopy. Look for characteristic signs of microtubule disruption, such as cell rounding and mitotic arrest.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces G2/M arrest (see Experimental Protocol 3).
-
Problem 2: My compound of interest shows activity in a cell-based kinase assay, but I suspect off-target effects from this compound.
-
Possible Cause: this compound could be indirectly affecting the kinase pathway by arresting the cell cycle or could be directly interacting with the kinase assay components.
-
Troubleshooting Steps:
-
In Vitro Kinase Assay: Test this compound in a cell-free kinase assay using purified kinase and substrate to see if it directly inhibits the kinase.
-
Tubulin Polymerization Assay: Confirm whether this compound inhibits tubulin polymerization at the concentrations active in your kinase assay (see Experimental Protocol 1).
-
Use a Structurally Unrelated Tubulin Inhibitor: Treat cells with a well-characterized tubulin inhibitor (e.g., colchicine, nocodazole) to see if it phenocopies the effects observed with this compound in your kinase assay.
-
Quantitative Data
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| Colchicine | Tubulin Polymerization | Purified Tubulin | ~1-10 µM | [3] |
| Nocodazole | Tubulin Polymerization | Purified Tubulin | ~0.1-1 µM | [4] |
| Vinblastine | Tubulin Polymerization | Purified Tubulin | ~1-5 µM | [3] |
| Paclitaxel (stabilizer) | Tubulin Polymerization | Purified Tubulin | ~1-10 µM | [4] |
| Pseudolaric acid B | Cell Viability (MTT) | SK-28 (Melanoma) | ~1.5 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
-
Reagents:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound dissolved in DMSO
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (DMSO vehicle)
-
Pre-chilled 96-well plates
-
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Add 10 µL of diluted this compound or controls to the wells of a pre-chilled 96-well plate.
-
Add 90 µL of the tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition is indicated by a decrease in the Vmax and/or the final plateau of the curve.
-
Protocol 2: Immunofluorescence Staining of Microtubule Network
This protocol allows for the visualization of the microtubule cytoskeleton in cells treated with this compound.
-
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
-
Procedure:
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control.
-
Wash cells with PBS and fix with the chosen fixative.
-
If using paraformaldehyde, permeabilize the cells.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Disruption of the microtubule network (e.g., depolymerization, fragmentation) will be apparent in treated cells.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle distribution of cells treated with this compound.
-
Reagents:
-
Cells in culture
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. An accumulation of cells in the G2/M peak (with 4N DNA content) is indicative of a G2/M cell cycle arrest.
-
Visualizations
References
- 1. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methyl Pseudolarate A and Pseudolaric Acid B: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Methyl pseudolarate A and Pseudolaric Acid B, two diterpenoids isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, have garnered significant attention for their potent biological activities.[1] Both compounds have demonstrated promising antifungal and anticancer properties, primarily attributed to their ability to disrupt microtubule dynamics. This guide provides a comprehensive comparison of their known biological effects, supported by available experimental data, to aid researchers in the fields of oncology and infectious diseases.
Chemical Structures
At the core of their biological activity lies the distinct chemical architecture of these molecules. While both share a common diterpenoid backbone, subtle variations in their functional groups are believed to contribute to differences in their potency and spectrum of activity.
Pseudolaric Acid B (PAB) is characterized by a complex tricyclic structure. In contrast, This compound , as its name suggests, is a methyl ester derivative. The structural distinction is a key factor influencing their respective biochemical interactions and downstream cellular effects.
Comparative Biological Activity: A Tabular Summary
To facilitate a clear comparison, the available quantitative data on the biological activities of this compound and Pseudolaric Acid B are summarized below. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent investigations.
| Biological Activity | Target/Assay | This compound | Pseudolaric Acid B |
| Antifungal Activity | Candida albicans (MIC) | Data not available | 8-16 µg/mL[2][3] |
| Candida tropicalis (MIC) | Data not available | 8-16 µg/mL[2][3] | |
| Anticancer Activity | Human Cancer Cell Lines (IC50) | Data not available | Potent cytotoxicity observed[1] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Further research is needed to establish a comprehensive comparative profile.
Mechanism of Action: Disrupting the Cellular Scaffolding
The primary mechanism of action for both this compound and Pseudolaric Acid B involves the disruption of microtubule polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By interfering with the dynamic process of microtubule assembly and disassembly, these compounds effectively halt the cell cycle and induce programmed cell death, or apoptosis.
Signaling Pathways and Cellular Consequences
Pseudolaric Acid B has been more extensively studied, and its engagement with various signaling pathways has been elucidated. PAB is known to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[5] This arrest is a direct consequence of microtubule disruption, which prevents the formation of a functional mitotic spindle.
The cellular stress induced by microtubule disruption triggers apoptotic pathways. In the context of cancer, PAB has been shown to modulate several key signaling cascades, including:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, contributes to the pro-apoptotic effects of PAB.[5]
-
STAT3, ERK1/2, and GSK-3β/β-catenin Pathways: PAB has been shown to suppress these pathways, which are often dysregulated in cancer and contribute to tumor growth and progression.[6]
-
NF-κB Pathway: By inhibiting this pathway, PAB can reduce inflammation and suppress the expression of genes involved in cell survival and proliferation.[1][7]
-
AMPK/JNK/DRP1 Pathway: Activation of this pathway by PAB leads to mitochondrial fission and subsequent apoptosis.[8]
The following diagram illustrates the proposed signaling cascade initiated by Pseudolaric Acid B, leading to apoptosis.
While it is hypothesized that This compound acts through a similar microtubule-destabilizing mechanism, detailed studies on the specific signaling pathways it modulates are currently lacking. Further research is imperative to delineate its precise molecular targets and downstream effects.
Experimental Protocols
To aid in the comparative evaluation of these compounds, standardized experimental protocols are essential. The following outlines the general methodologies for key assays used to assess their biological activities.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Pseudolaric Acid B and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds for a specific duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for cell cycle analysis.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine exposure on the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the assembly of purified tubulin.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (essential for polymerization), and a buffer.
-
Compound Addition: Add different concentrations of this compound or Pseudolaric Acid B to the reaction mixture.
-
Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. An increase in turbidity indicates microtubule formation. Inhibitors of polymerization will reduce the rate and extent of this increase.
Conclusion and Future Directions
Both this compound and Pseudolaric Acid B are promising natural products with significant potential as antifungal and anticancer agents. Their shared mechanism of action, the disruption of microtubule dynamics, makes them attractive candidates for further drug development.
While Pseudolaric Acid B has been the subject of more extensive research, a significant knowledge gap exists for this compound. To fully assess its therapeutic potential and enable a robust comparative analysis, future research should focus on:
-
Quantitative evaluation of the anticancer activity of this compound across a panel of cancer cell lines to determine its IC50 values.
-
Determination of the antifungal spectrum and MIC values of this compound against a range of pathogenic fungi.
-
Detailed investigation of the signaling pathways modulated by this compound to understand its precise molecular mechanism of action.
-
Direct, head-to-head comparative studies of this compound and Pseudolaric Acid B in various preclinical models.
By addressing these research questions, the scientific community can gain a clearer understanding of the relative merits of these two compounds and pave the way for their potential clinical application.
References
- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal diterpenoids of Pseudolarix kaempferi, and their structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial, cytotoxic lignans and terpenoids from the twigs of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two novel cytotoxic and antimicrobial triterpenoids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic diterpenoids from the bark of Pseudolarix kaempferi and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Diterpenoid constituents in Pseudolarix amabilis and their antitumor activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation of Methyl pseudolarate A's antifungal activity against resistant strains.
A Comparative Analysis of Antifungal Efficacy and Mechanisms
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. Methyl pseudolarate A (MPA), a diterpenoid isolated from the bark of the golden larch tree (Pseudolarix kaempferi), has garnered attention for its potential antifungal properties. This guide provides a comprehensive comparison of the antifungal activity of pseudolaric acid derivatives, closely related to MPA, against resistant fungal strains, alongside established antifungal drugs. The data is presented for researchers, scientists, and drug development professionals to evaluate its potential as a future therapeutic.
While direct studies on this compound against resistant fungal strains are not yet available, research on its close analogues, Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), provides valuable insights into the potential efficacy of this class of compounds. This report uses data from these analogues as a proxy to evaluate the prospective antifungal activity of MPA.
Comparative Antifungal Efficacy
The in vitro efficacy of pseudolaric acid derivatives and standard antifungal agents against resistant strains of Candida albicans and Cryptococcus neoformans is summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Against Resistant Candida albicans
Candida albicans is a major opportunistic fungal pathogen, and resistance to first-line antifungals like fluconazole is a growing concern.
| Antifungal Agent | Fluconazole-Resistant C. albicans MIC Range (µg/mL) | Fluconazole-Susceptible C. albicans MIC Range (µg/mL) |
| Pseudolaric Acid B (PAB) | 8 - 16[1][2] | 8 - 16[1] |
| Fluconazole | ≥ 64[3][4] | ≤ 8[3] |
| Amphotericin B | 0.06 - 1.0[5] | 0.125 - 1[6] |
| Caspofungin | 0.0625 - 0.125[7] | 0.25 - 1.0[8] |
Notably, Pseudolaric Acid B demonstrates consistent inhibitory activity against both fluconazole-resistant and -susceptible strains of C. albicans, suggesting a mechanism of action distinct from that of azoles[2].
Against Resistant Cryptococcus neoformans
Cryptococcus neoformans is a significant cause of meningitis, particularly in immunocompromised individuals. Resistance to fluconazole is also an emerging issue in the management of cryptococcosis.
| Antifungal Agent | Fluconazole-Resistant C. neoformans MIC Range (µg/mL) | Fluconazole-Susceptible C. neoformans MIC Range (µg/mL) |
| Fluconazole | ≥ 64[9][10] | ≤ 8[10] |
| Amphotericin B | 0.25 - 1.0[11] | 0.006 - 0.38[12] |
| Caspofungin | Generally considered ineffective (MIC > 32 µg/mL)[13][14] | Generally considered ineffective (MIC > 32 µg/mL)[13][14] |
Data on the direct activity of pseudolaric acid derivatives against resistant C. neoformans is not yet available. However, the distinct mechanism of action observed against Candida suggests potential efficacy that warrants investigation.
Synergistic Potential with Existing Antifungals
A promising strategy to combat antifungal resistance is the use of combination therapy. Studies have shown that Pseudolaric Acid B (PAB) exhibits a powerful synergistic effect when combined with fluconazole against resistant Candida strains.
Synergism Against Fluconazole-Resistant Candida tropicalis
| Combination | FICI (Fractional Inhibitory Concentration Index) | Interpretation |
| PAB + Fluconazole | 0.070 - 0.375[2] | Synergism |
The Fractional Inhibitory Concentration Index (FICI) is a measure of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is indicative of synergy. The strong synergistic effect observed suggests that PAB could potentially restore the efficacy of fluconazole against resistant strains[2].
Mechanism of Action: A Departure from Conventional Antifungals
The primary mechanism of action of this compound and its analogues is believed to be the disruption of microtubule dynamics. This is a distinct target compared to the three major classes of existing antifungal drugs.
Caption: Proposed mechanism of action of this compound (MPA) in fungal cells.
In contrast, existing antifungal agents target different cellular components and pathways:
Caption: Mechanisms of action of major classes of antifungal drugs.
One study on Pseudolaric Acid B suggests it may also inhibit Rho1, a key enzyme in the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall[15]. This dual mechanism of microtubule disruption and potential cell wall synthesis inhibition could contribute to its potent antifungal activity and its ability to overcome resistance.
Experimental Protocols
The following are standardized methods for evaluating the antifungal activity and synergistic effects of compounds like MPA.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[16][17][18].
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents, in this case, MPA and a conventional antifungal drug[19][20][21].
Caption: Workflow for the checkerboard assay to determine drug synergy.
Conclusion
While further research is needed to directly evaluate the antifungal activity of this compound against resistant fungal strains, the existing data on its close analogues, Pseudolaric Acid A and B, is highly promising. The unique mechanism of action, targeting microtubule dynamics and potentially cell wall synthesis, along with the demonstrated efficacy against resistant Candida species and strong synergistic effects with fluconazole, positions MPA as a compelling candidate for further investigation in the fight against antifungal resistance. The experimental protocols outlined provide a clear pathway for the continued validation of this and other novel antifungal compounds.
References
- 1. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jidc.org [jidc.org]
- 7. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 10. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 11. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Membrane Integrity Contributes to Resistance of Cryptococcus neoformans to the Cell Wall Inhibitor Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
Unveiling the Microtubule-Targeting Mechanism of Methyl Pseudolarate A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl pseudolarate A (MPLA) with established microtubule-targeting agents, paclitaxel and colchicine. We delve into the experimental data that confirms MPLA's mechanism of action, offering a clear and objective analysis for researchers in oncology and drug discovery.
Executive Summary
Microtubules, dynamic cytoskeletal polymers essential for cell division, are a validated and highly successful target for cancer chemotherapy. Microtubule-targeting agents (MTAs) are broadly classified into two groups: microtubule-stabilizing agents, such as paclitaxel, and microtubule-destabilizing agents, like colchicine. Emerging evidence indicates that this compound (MPLA), a natural product, exerts its potent anticancer effects by functioning as a microtubule-destabilizing agent. This guide will present the supporting experimental data for this mechanism, comparing its efficacy and cellular effects to those of the well-characterized agents paclitaxel and colchicine.
Mechanism of Action: A Tale of Two Opposing Forces and a New Contender
Microtubule dynamics are characterized by a delicate equilibrium between polymerization (assembly) of α- and β-tubulin dimers and depolymerization (disassembly). This dynamic instability is crucial for the formation and function of the mitotic spindle during cell division. Disruption of this process triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Paclitaxel (Taxol) , a microtubule-stabilizing agent, binds to the β-tubulin subunit within the microtubule polymer. This binding enhances tubulin polymerization and stabilizes the microtubule, effectively freezing it in a polymerized state and preventing the dynamic instability required for mitosis.
Colchicine , a classic microtubule-destabilizing agent, binds to soluble tubulin dimers, preventing their polymerization into microtubules. This shifts the equilibrium towards depolymerization, leading to the disassembly of the mitotic spindle.
This compound (MPLA) , like colchicine, functions as a microtubule-destabilizing agent. It inhibits tubulin polymerization, leading to a disruption of the microtubule network, G2/M phase cell cycle arrest, and ultimately, apoptosis in cancer cells.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound, paclitaxel, and colchicine.
| Compound | Target | IC50 (Tubulin Polymerization Inhibition) | Reference |
| This compound (MPLA) | Tubulin | ~2.1 µM | [1] |
| Paclitaxel | Microtubules (Stabilizer) | Not Applicable (Promotes Polymerization) | [2] |
| Colchicine | Tubulin | ~2.52 µM | [1] |
Table 1: In Vitro Tubulin Polymerization Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of MPLA and colchicine required to inhibit tubulin polymerization. Paclitaxel is a stabilizer and thus promotes polymerization. The IC50 value for MPLA is comparable to that of colchicine, indicating a potent inhibitory effect on tubulin assembly.
| Cell Line | MPLA (IC50) | Paclitaxel (IC50) | Colchicine (IC50) | Reference |
| HeLa (Cervical Cancer) | <5 µM | <5 µM | <5 µM | [2] |
| SK-28 (Melanoma) | Induces G2/M arrest at 0.1-10 µM | Not Reported | Not Reported | [3][4] |
Table 2: Cytotoxicity in Human Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of the compounds in different cancer cell lines. The data indicates that MPLA exhibits potent cytotoxic effects against various cancer cell types, comparable to established chemotherapeutic agents.
Experimental Evidence and Protocols
The confirmation of MPLA's microtubule-targeting mechanism relies on a series of well-established experimental techniques.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 10 mM GTP solution.
-
Dissolve test compounds (MPLA, paclitaxel, colchicine) in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add General Tubulin Buffer, GTP, and the test compound at various concentrations.
-
Initiate the polymerization by adding the reconstituted tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) against time to generate polymerization curves.
-
The rate of polymerization is determined from the slope of the linear phase of the curve.
-
The extent of polymerization is indicated by the plateau of the curve.
-
For inhibitors like MPLA and colchicine, a decrease in the rate and extent of polymerization will be observed. For stabilizers like paclitaxel, an increase will be seen.
-
Calculate the IC50 value for inhibitors by plotting the percentage of inhibition against the compound concentration.[5][6]
-
Immunofluorescence Microscopy
This technique allows for the visualization of the microtubule network within cells, providing a qualitative assessment of the effects of microtubule-targeting agents.
Protocol:
-
Cell Culture and Treatment:
-
Grow cancer cells (e.g., HeLa) on glass coverslips.
-
Treat the cells with various concentrations of MPLA, paclitaxel, or colchicine for a specified duration. Include a vehicle-treated control group.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody specific for α-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Expected Results:
-
Control Cells: A well-organized and extensive microtubule network.
-
MPLA and Colchicine Treated Cells: A disrupted and depolymerized microtubule network, with a diffuse cytoplasmic staining pattern.
-
Paclitaxel Treated Cells: Dense bundles of stabilized microtubules, often appearing as thick cables.[6][7]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Microtubule-targeting agents typically cause an accumulation of cells in the G2/M phase due to the activation of the spindle assembly checkpoint.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., SK-28) and treat them with different concentrations of MPLA for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Generate a histogram of cell count versus fluorescence intensity.
-
-
Data Interpretation:
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the key concepts and experimental workflows.
Caption: Mechanism of action of microtubule-targeting agents.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
The collective evidence strongly supports the classification of this compound as a microtubule-destabilizing agent. Its ability to inhibit tubulin polymerization at concentrations comparable to colchicine, coupled with its induction of G2/M cell cycle arrest and potent cytotoxicity against cancer cells, confirms its mechanism of action. This positions MPLA as a promising candidate for further investigation and development as a novel anticancer therapeutic. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the potential of MPLA and other novel microtubule-targeting agents.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Tale of Two Binders: Unraveling How Methyl Pseudolarate A Analogs and Colchicine Target Tubulin
In the landscape of microtubule-targeting agents, both Methyl pseudolarate A and the classical inhibitor colchicine disrupt tubulin dynamics, a critical process in cell division. This has positioned them as subjects of intense research in the quest for novel anticancer therapeutics. While both molecules ultimately lead to the dismantling of the microtubule network, a closer examination of their interaction with tubulin reveals distinct binding characteristics. This guide provides a detailed comparison of their binding sites, affinities, and the experimental methodologies used to elucidate these interactions, offering valuable insights for researchers in drug development and molecular biology.
At a Glance: Comparative Binding Metrics
Experimental evidence strongly indicates that Pseudolaric Acid B (PAB), a close analog of this compound, competitively inhibits the binding of colchicine to tubulin, signifying that they share the same binding pocket. However, their binding affinities and kinetics show notable differences.
| Parameter | Pseudolaric Acid B (PAB) | Colchicine |
| Binding Site | Colchicine Binding Site | Colchicine Binding Site |
| Competition | Competitive with Colchicine | - |
| Inhibition of Tubulin Polymerization (IC50) | 1.1 µM[1] | ~1-5 µM (varies with conditions) |
| Apparent Inhibition Constant (Ki) for Colchicine Binding | 12-15 µM[1][2] | - |
Delving into the Binding Pocket: A Shared Space with Different Interactions
The colchicine binding site is a well-characterized pocket located at the interface between the α- and β-tubulin subunits. This strategic location is crucial for maintaining the straight conformation of the tubulin dimer, which is essential for its incorporation into growing microtubules. By occupying this site, both PAB and colchicine induce a conformational change in the tubulin dimer, preventing its polymerization and leading to microtubule destabilization.
Molecular modeling studies based on the crystal structure of tubulin in complex with a colchicinoid have revealed how PAB fits into this site. These models suggest that PAB and colchicine share common pharmacophoric features that allow them to interact with key residues within the binding pocket.[1]
Experimental Cornerstones: Methodologies for Studying Tubulin-Ligand Interactions
The characterization of the binding of PAB and colchicine to tubulin relies on a suite of established biochemical and biophysical techniques. These methods provide quantitative data on binding affinity, competition, and the functional consequences of these interactions.
Competitive Radioligand Binding Assay
This assay is a cornerstone for determining if a compound binds to the same site as a known radiolabeled ligand.
Figure 1. Workflow for a competitive radioligand binding assay.
Protocol:
-
Purified tubulin is incubated with a constant concentration of [3H]colchicine.
-
Increasing concentrations of the unlabeled competitor compound (e.g., PAB) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The tubulin-ligand complexes are separated from the unbound ligand using methods like gel filtration chromatography.
-
The amount of radioactivity bound to tubulin is quantified by scintillation counting.
-
The data is analyzed to determine the concentration of the competitor that inhibits 50% of the radioligand binding (IC50), which can then be used to calculate the inhibition constant (Ki).[1]
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.
Figure 2. Workflow for a tubulin polymerization assay.
Protocol:
-
Purified tubulin is mixed with a polymerization buffer containing GTP.
-
The test compound at various concentrations or a vehicle control is added to the mixture.
-
The temperature is raised to 37°C to initiate polymerization.
-
The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.
-
The concentration of the compound that inhibits the rate or extent of polymerization by 50% (IC50) is determined.[1]
Concluding Remarks
References
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Methyl Pseudolarate A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Methyl pseudolarate A, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has garnered significant interest in the scientific community for its potent cytotoxic effects against various cancer cell lines. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more effective and selective anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies. As much of the available research has focused on the closely related analog, Pseudolaric acid B (PAB), this guide will leverage findings from PAB to infer the SAR of this compound, particularly concerning modifications of the side chain, which has been identified as a key determinant of its cytotoxic and antitumor activities.
Comparative Analysis of Cytotoxicity
The cytotoxic activity of this compound analogs is predominantly influenced by modifications to the C15 side chain. The following table summarizes the in vitro cytotoxicity (IC50 values) of key analogs against various human cancer cell lines.
| Compound | Modification | Cell Line | IC50 (µM) |
| This compound | Esterification of PAB's carboxylic acid | Various | Potent |
| Pseudolaric acid B (PAB) | Carboxylic acid at C15 | HCT-8 (colon) | 0.28 |
| A549 (lung) | 0.35 | ||
| P-388 (leukemia) | 0.02 | ||
| Analog 1 | Amide formation at C15 | Various | Reduced activity |
| Analog 2 | Reduction of C15 carboxylic acid to alcohol | Various | Significantly reduced activity |
| Analog 3 | Esterification with bulky groups | Various | Decreased activity |
Key Findings from SAR Studies:
-
The Carboxylic Acid Moiety is Crucial: The free carboxylic acid at the C15 position of the side chain in Pseudolaric acid B is critical for its potent cytotoxic activity.
-
Esterification can Modulate Activity: Methyl esterification, as seen in this compound, generally retains potent cytotoxicity. However, esterification with bulkier groups tends to decrease activity, suggesting steric hindrance may interfere with target binding.
-
Amide and Alcohol Analogs Show Reduced Potency: Conversion of the carboxylic acid to an amide or its reduction to an alcohol leads to a significant decrease in cytotoxic activity, further highlighting the importance of the acidic functionality for the compound's biological action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Molecular Mechanisms
This compound and its analogs exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis
These compounds are known to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. This compound and its analogs have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of this compound analogs is outlined below.
Validating the Anti-proliferative Effect of Methyl Pseudolarate A in 3D Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-proliferative effects of Methyl Pseudolarate A (MPA) in three-dimensional (3D) cell cultures. While direct comparative studies of MPA in 3D models are emerging, this document synthesizes existing data on MPA's mechanism of action with established 3D culture methodologies and the performance of common chemotherapeutic agents in these advanced in vitro systems.
Introduction to this compound
This compound (MPA) is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. Preclinical studies have demonstrated its potential as an anti-cancer agent. The primary mechanism of MPA's anti-proliferative activity is the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.[3][4]
The Importance of 3D Cell Cultures in Drug Screening
Three-dimensional cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[5] These models exhibit gradients of nutrients, oxygen, and catabolites, as well as complex cell-cell and cell-extracellular matrix interactions that influence drug efficacy and resistance.[5] Consequently, validating the anti-proliferative effects of novel compounds like MPA in 3D models is a critical step in preclinical drug development.
Comparative Performance of Anti-Cancer Drugs in 3D Spheroid Models
To provide a benchmark for evaluating the potential efficacy of MPA, the following table summarizes the half-maximal inhibitory concentrations (IC50) of commonly used chemotherapeutic agents in various 3D spheroid models. It is consistently observed that the IC50 values in 3D cultures are significantly higher than in 2D cultures, highlighting the increased resistance conferred by the 3D microenvironment.[6][7]
| Drug | Cell Line | 3D Model | IC50 (µM) | Reference |
| Doxorubicin | HCT116 (Colon) | Spheroid | ~4x higher than 2D | [8] |
| B16F10 (Melanoma) | Spheroid | 1.778 | [6] | |
| RENCA (Renal) | Spheroid | 0.206 | [6] | |
| SW1353 (Chondrosarcoma) | Spheroid | 0.827 | [7] | |
| HT1080 (Fibrosarcoma) | Spheroid | 14.56 | [7] | |
| BT-20 (Breast) | Spheroid | > 3 | [9] | |
| Cisplatin | B16F10 (Melanoma) | Spheroid | 20.82 | [6] |
| U-2OS (Osteosarcoma) | Spheroid | Varies (Day-dependent) | [10] | |
| HeLa (Cervical) | Spheroid | Varies (Day-dependent) | [10] | |
| A549 (Lung) | Spheroid | Varies (Day-dependent) | [10] | |
| Paclitaxel | 4T1 (Breast) | Spheroid | 0.136 | [11] |
| PC-3 (Prostate) | Spheroid | 0.193 - 0.271 (Micellar variants) | [12] | |
| TOV112D (Ovarian) | Spheroid | ~7.1x higher than 2D | [13] |
Proposed Signaling Pathway for this compound
The anti-proliferative effect of MPA is primarily attributed to its interaction with the microtubule network. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
3D Spheroid Culture Formation (Hanging Drop Method)
This protocol describes the generation of uniform spheroids using the hanging drop method.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well hanging drop plates or standard petri dish lids
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Trypsinize the cells and resuspend them in complete medium to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/20 µL).
-
Pipette 20 µL drops of the cell suspension onto the lid of a petri dish or into the wells of a hanging drop plate.
-
Invert the lid and place it over a petri dish containing sterile PBS to maintain humidity.
-
Incubate for 24-72 hours to allow for spheroid formation.
-
Monitor spheroid formation and growth using a phase-contrast microscope.
Anti-proliferative Assay in 3D Spheroids
This protocol outlines a method to assess the viability of cells within spheroids following treatment with MPA and comparator drugs.
Materials:
-
Pre-formed spheroids in a 96-well plate
-
This compound (MPA) stock solution
-
Comparator drug stock solutions (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
CellTiter-Glo® 3D Cell Viability Assay reagent (or similar ATP-based assay)
-
Luminometer
Procedure:
-
Prepare serial dilutions of MPA and comparator drugs in the appropriate cell culture medium.
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add the prepared drug dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the spheroids with the compounds for a predetermined time course (e.g., 48, 72, 96 hours).
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add an equal volume of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Experimental Workflow Diagram
The following diagram outlines the general workflow for validating the anti-proliferative effect of MPA in 3D cell cultures.
Caption: General workflow for 3D spheroid-based drug screening.
Conclusion
This guide provides a foundational framework for researchers to design and execute experiments to validate the anti-proliferative effects of this compound in 3D cell cultures. By employing robust 3D models and comparing the performance of MPA against established chemotherapeutic agents, a more comprehensive and clinically relevant understanding of its therapeutic potential can be achieved. The provided protocols and diagrams serve as a starting point for the development of more specific and optimized experimental designs.
References
- 1. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the novel tubulin polymerization inhibitor PTC-028 for myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spheroid Culture Differentially Affects Cancer Cell Sensitivity to Drugs in Melanoma and RCC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Spheroid Culture Models Are Better Than Monolayer Models in Chondrosarcoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. mdpi.com [mdpi.com]
- 10. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of paclitaxel-loaded polymeric nanoparticles in 3D tumor model: impact of tumor stroma on penetration and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Core-Cross-Linking Accelerates Antitumor Activities of Paclitaxel-Conjugate Micelles to Prostate Multicellular Tumor Spheroids: A Comparison of 2D and 3D Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative analysis of Methyl pseudolarate A with other natural microtubule inhibitors.
A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of natural compounds targeting microtubule dynamics.
Microtubules, dynamic cytoskeletal polymers essential for cell division, shape, and intracellular transport, are a well-established target for anticancer drug development. A variety of natural compounds exert their cytotoxic effects by interfering with microtubule dynamics. This guide provides a comparative analysis of Pseudolaric Acid B (PAB), a major bioactive component from the root bark of Pseudolarix kaempferi, with other prominent natural microtubule inhibitors: paclitaxel, vinca alkaloids (vincristine and vinblastine), and colchicine. While information on Methyl pseudolarate A is limited, the extensive research on PAB, a closely related diterpenoid from the same source, provides valuable insights into this class of compounds.
Mechanism of Action and Tubulin Binding
Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. Paclitaxel is a classic example of a stabilizing agent, while vinca alkaloids, colchicine, and Pseudolaric Acid B are destabilizing agents.[1] These compounds exert their effects by binding to different sites on the αβ-tubulin heterodimer, the fundamental building block of microtubules.
Pseudolaric Acid B (PAB) , like colchicine, functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[2][3] Experimental evidence suggests that PAB competes with colchicine for binding to tubulin, indicating that it binds to the colchicine-binding site on the β-tubulin subunit.[3] This binding prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby promoting depolymerization.[3]
Paclitaxel (Taxol) , in contrast, binds to a distinct site on the interior surface of the microtubule, known as the taxane-binding site , also on β-tubulin.[1] This binding stabilizes the microtubule polymer, preventing its depolymerization and leading to the formation of abnormal, non-functional microtubule bundles.[1]
Vinca alkaloids , such as vincristine and vinblastine, bind to the vinca-binding site on β-tubulin, at the interface between two tubulin heterodimers.[1] This interaction also inhibits tubulin polymerization and leads to the disassembly of microtubules.[1]
Colchicine binds to a specific site on β-tubulin, aptly named the colchicine-binding site .[3] This binding inhibits the assembly of tubulin dimers into microtubules and can induce the depolymerization of existing microtubules.[3]
The distinct binding sites and mechanisms of these inhibitors are crucial for understanding their specific cellular effects and potential for overcoming drug resistance.
Comparative Efficacy and Cellular Effects
The disruption of microtubule dynamics by these natural inhibitors triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
| Feature | Pseudolaric Acid B | Paclitaxel | Vinca Alkaloids (Vincristine/Vinblastine) | Colchicine |
| Primary Mechanism | Microtubule Destabilizer | Microtubule Stabilizer | Microtubule Destabilizer | Microtubule Destabilizer |
| Tubulin Binding Site | Colchicine site on β-tubulin[3] | Taxane site on β-tubulin[1] | Vinca site on β-tubulin[1] | Colchicine site on β-tubulin[3] |
| Effect on Tubulin | Inhibits polymerization[2][3] | Promotes polymerization and stabilizes microtubules[1] | Inhibits polymerization[1] | Inhibits polymerization[3] |
| Cell Cycle Arrest | G2/M phase[2][4] | G2/M phase[1] | G2/M phase[1] | G2/M phase |
| Induction of Apoptosis | Yes[2][4] | Yes[1] | Yes[1] | Yes |
| Reported IC50 Range | 0.17 to 5.20 µmol/L in various cancer cell lines[4] | Nanomolar to micromolar range depending on the cell line | Nanomolar range | Nanomolar to micromolar range |
Pseudolaric Acid B has demonstrated potent cytotoxic effects against a range of cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[4] It effectively induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis.[2][4] A significant advantage of PAB is its ability to circumvent multidrug resistance mediated by P-glycoprotein overexpression, a common mechanism of resistance to other microtubule inhibitors like paclitaxel and vinca alkaloids.[2][3]
Paclitaxel and vinca alkaloids are widely used in clinical practice and have well-documented efficacy against various cancers.[1] However, their clinical utility can be limited by the development of drug resistance and significant side effects.[1]
Colchicine , while a potent microtubule inhibitor, has a narrow therapeutic index and is primarily used for the treatment of gout rather than cancer due to its toxicity.[5]
Experimental Protocols
To evaluate and compare the activity of these microtubule inhibitors, several key in vitro assays are employed.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
Protocol:
-
Reagents: Purified tubulin protein (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9), and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis: Plot the absorbance (turbidity) against time to generate polymerization curves. Compare the curves of the treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Microtubule inhibitors typically cause an accumulation of cells in the G2/M phase.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24-48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: The DNA content is measured by the fluorescence intensity of the dye. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. Analyze the percentage of cells in each phase using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Culture and Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Data Analysis: The results will allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Visualizing Cellular Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental procedures involved in the study of microtubule inhibitors.
Caption: Mechanism of action of different natural microtubule inhibitors.
Caption: Workflow for an in vitro tubulin polymerization assay.
Conclusion
Pseudolaric Acid B represents a promising natural microtubule inhibitor with a distinct advantage in overcoming P-glycoprotein-mediated multidrug resistance. Its mechanism of action, centered on the inhibition of tubulin polymerization via binding to the colchicine site, places it in the same functional class as colchicine and the vinca alkaloids, but with a potentially more favorable therapeutic profile. Further research, including direct comparative studies with this compound, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at discovering and characterizing novel microtubule-targeting agents.
References
- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Replacing the tropolonic methoxyl group of colchicine with methylamino increases tubulin binding affinity with improved therapeutic index and overcomes paclitaxel cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Pseudolarate A: A Potential Challenger to Paclitaxel Resistance in Cancer Cells
For Immediate Release
In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. Paclitaxel, a cornerstone of chemotherapy for various cancers, is often rendered ineffective as cancer cells develop mechanisms to evade its cytotoxic effects. This has spurred a search for novel compounds that can overcome this resistance. Emerging evidence suggests that Methyl Pseudolarate A, a natural diterpenoid, may hold promise in this arena. This guide provides a comparative analysis of this compound and its potential efficacy against paclitaxel-resistant cancer cells, supported by available experimental data on related compounds from the same plant source.
Executive Summary
This compound, derived from the traditional Chinese medicinal plant Pseudolarix kaempferi, has been identified as a compound that disrupts microtubule dynamics, leading to the inhibition of cell division and the induction of apoptosis (programmed cell death).[1] Notably, it is suggested to have potential in overcoming drug resistance in certain cancer types.[1] Its mechanism, which involves microtubule destabilization, presents a compelling contrast to paclitaxel's mode of action, which is microtubule stabilization. This fundamental difference could be key to its potential effectiveness against cells that have adapted to paclitaxel's effects.
While direct and extensive experimental data on this compound is still emerging, studies on its close chemical relatives, Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), provide strong indicative support for its anti-cancer and resistance-overcoming potential. PAB, in particular, has been shown to be a potent microtubule-destabilizing agent that circumvents multidrug resistance phenotypes and demonstrates anti-tumor activity in vivo.[2]
Comparison of Anti-Cancer Mechanisms
The following table summarizes the known and inferred mechanisms of action for this compound, its analogs, and paclitaxel, highlighting the key differences that may contribute to overcoming paclitaxel resistance.
| Feature | This compound (Inferred) & Analogs (PAA, PAB) | Paclitaxel |
| Primary Target | Microtubules | Microtubules |
| Mechanism of Action | Microtubule destabilization, inhibition of tubulin polymerization.[2][3] | Microtubule stabilization, prevention of depolymerization. |
| Cell Cycle Arrest | G2/M phase.[2][4] | G2/M phase. |
| Induction of Apoptosis | Yes, via caspase activation and modulation of Bcl-2 family proteins.[2][4][5] | Yes. |
| Reported Efficacy in Drug-Resistant Cells | PAB circumvents P-glycoprotein-mediated multidrug resistance.[2] | Efficacy is significantly reduced in resistant cells. |
| Additional Mechanisms | PAA is an Hsp90 inhibitor.[4][6] PAB inhibits multiple carcinogenic signaling pathways including STAT3, ERK1/2, and Akt.[7] | Primarily microtubule-centric. |
Experimental Data on Pseudolaric Acids
The following tables present a summary of experimental data for Pseudolaric Acid A and B from published studies, demonstrating their potent anti-cancer effects.
Table 1: Cytotoxicity of Pseudolaric Acid B (PAB) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| QGY-TR50 | Hepatocarcinoma | ~10 | [2] |
| HeLa | Cervical Cancer | 10 | [5] |
Table 2: Effects of Pseudolaric Acid A (PAA) on Cancer Cells
| Effect | Cell Line | Observations | Reference |
| Cell Cycle Arrest | HeLa | G2/M phase arrest | [4] |
| Apoptosis Induction | HeLa | Activation of caspase-8/caspase-3 pathway | [4] |
| Hsp90 Inhibition | - | Direct binding to Hsp90 | [4][6] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for researchers. Below are summarized protocols from the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Pseudolaric Acid B) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are exposed to the test compound.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Logical Relationships
The anti-cancer activity of this compound and its analogs is not limited to their direct effects on microtubules. They also modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
Caption: Mechanism of action for this compound and its analogs.
The diagram above illustrates the multi-targeted approach of this compound and its analogs. By disrupting microtubule dynamics and inhibiting crucial signaling proteins like Hsp90, STAT3, and components of the ERK/Akt pathways, these compounds can induce cell cycle arrest and apoptosis, and potentially overcome drug resistance.
Conclusion
While further direct research on this compound is warranted, the existing evidence, strongly supported by studies on its analogs Pseudolaric Acid A and B, positions it as a promising candidate for combating paclitaxel-resistant cancers. Its distinct mechanism of microtubule destabilization, coupled with its ability to circumvent multidrug resistance mechanisms and modulate key cancer-related signaling pathways, offers a multi-pronged attack that could be effective where paclitaxel fails. This makes this compound a high-priority compound for further preclinical and clinical investigation in the fight against resistant tumors.
References
- 1. This compound | 82508-33-6 | HDA50833 | Biosynth [biosynth.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of pseudolaric acid A as a new Hsp90 inhibitor uncovers its potential anticancer mechanism [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Activity of Methyl Pseudolarate A: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Methyl pseudolarate A (MPA), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has garnered significant interest for its potential as an anti-cancer agent. A key mechanism underlying its therapeutic promise is the induction of apoptosis, or programmed cell death, in cancer cells. A critical step in validating this pro-apoptotic activity is the quantitative measurement of caspase enzyme activity. This guide provides a comparative overview of caspase assays for validating the pro-apoptotic effects of MPA, complete with experimental protocols and a mechanistic overview.
Data Presentation: Quantifying MPA-Induced Caspase Activation
While specific quantitative data on the fold-increase in caspase activity induced by this compound is not extensively available in publicly accessible literature, the following table illustrates how data from caspase assays are typically presented. Researchers investigating MPA would aim to generate similar datasets to compare its efficacy against established apoptosis-inducing agents like Paclitaxel and Doxorubicin.
| Treatment | Cell Line | Caspase-3 Activity (Fold Increase vs. Control) | Caspase-8 Activity (Fold Increase vs. Control) | Caspase-9 Activity (Fold Increase vs. Control) |
| This compound | MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| (e.g., 10 µM) | A549 | Data to be determined | Data to be determined | Data to be determined |
| Paclitaxel (Positive Control) | MCF-7 | ~ 4-6 fold | ~ 1.5-2.5 fold | ~ 3-5 fold |
| (e.g., 100 nM) | A549 | ~ 5-8 fold | ~ 2-3 fold | ~ 4-6 fold |
| Doxorubicin (Positive Control) | MCF-7 | ~ 3-5 fold | ~ 1-2 fold | ~ 4-7 fold |
| (e.g., 1 µM) | A549 | ~ 4-6 fold | ~ 1.5-2.5 fold | ~ 5-8 fold |
Note: The values for Paclitaxel and Doxorubicin are illustrative and can vary depending on the cell line, concentration, and exposure time.
MPA-Induced Apoptotic Signaling Pathway
Based on studies of structurally related compounds, this compound is hypothesized to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-action mechanism makes it a compound of significant interest. The pathway culminates in the activation of executioner caspases, primarily caspase-3, which orchestrates the dismantling of the cell.
Experimental Workflow for Caspase Assays
The general workflow for quantifying caspase activity involves cell treatment, lysis, incubation with a caspase-specific substrate, and signal detection. The choice of assay (colorimetric, fluorometric, or luminescent) depends on the required sensitivity and available instrumentation.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for commonly used caspase assays.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the executioner caspases-3 and -7.
-
Principle: Activated caspase-3 and -7 cleave the substrate Ac-DEVD-AMC, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is proportional to caspase-3/7 activity.[1]
-
Materials:
-
Cells treated with MPA, vehicle control, and a positive control (e.g., staurosporine).
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
Caspase-3/7 Substrate (Ac-DEVD-AMC).
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with MPA or controls for the desired time.
-
Lyse the cells by adding 50-100 µL of Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Prepare the reaction buffer containing the Ac-DEVD-AMC substrate according to the manufacturer's instructions.
-
Add 50 µL of the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Calculate the fold increase in caspase-3/7 activity relative to the untreated control after subtracting the background fluorescence.
-
Caspase-8 Activity Assay (Colorimetric)
This assay measures the activity of the initiator caspase-8, which is central to the extrinsic apoptosis pathway.
-
Principle: Activated caspase-8 cleaves the substrate Ac-IETD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.[2][3]
-
Materials:
-
Treated and control cells.
-
Cell Lysis Buffer.
-
Caspase-8 Substrate (Ac-IETD-pNA).
-
96-well clear microplate.
-
Spectrophotometer or microplate reader capable of reading absorbance at 405 nm.
-
-
Protocol:
-
Prepare cell lysates from treated and control cells as described for the caspase-3/7 assay.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add 50-100 µg of protein from each lysate to individual wells. Adjust the volume with lysis buffer.
-
Add the Ac-IETD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Determine the fold increase in caspase-8 activity compared to the control after normalizing to the protein concentration and subtracting the blank reading.
-
Caspase-9 Activity Assay (Luminescent)
This highly sensitive assay quantifies the activity of the initiator caspase-9, a key component of the intrinsic apoptosis pathway.
-
Principle: This assay utilizes a luminogenic substrate containing the LEHD sequence. Cleavage by caspase-9 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-9 activity.[4][5]
-
Materials:
-
Treated and control cells.
-
Caspase-Glo® 9 Reagent (or equivalent).
-
96-well white-walled microplate.
-
Luminometer.
-
-
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with MPA or controls.
-
Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold increase in caspase-9 activity relative to the control after subtracting the background luminescence.
-
Comparison with Other Apoptosis-Inducing Agents
To contextualize the pro-apoptotic potential of this compound, it is essential to compare its activity with well-characterized chemotherapeutic drugs.
-
Paclitaxel: This taxane-based drug primarily induces apoptosis by stabilizing microtubules, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. Comparing the kinetics and magnitude of caspase-9 and -3 activation by MPA and Paclitaxel can reveal differences in their upstream mechanisms.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and the activation of the intrinsic apoptotic pathway. Comparing caspase activation profiles between MPA and Doxorubicin can help to understand if MPA's primary mode of action involves direct DNA damage.
By conducting these comparative caspase assays, researchers can effectively validate and characterize the pro-apoptotic activity of this compound, providing crucial data for its further development as a potential anti-cancer therapeutic.
References
- 1. Caspase-dependent immunogenicity of doxorubicin-induced tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
Unveiling the Proteomic Landscape of Pseudolaric Acid B Treatment in Cancer Cells
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-cancer therapeutics, understanding the molecular mechanisms of action of bioactive compounds is paramount. This guide provides a comparative analysis of the proteomic effects of Pseudolaric acid B (PAB), a diterpenoid closely related to Methyl pseudolarate A, on cancer cells. While direct comparative proteomic data for this compound is not yet available, the insights gleaned from PAB offer a valuable starting point for researchers. This document summarizes key protein expression changes, details the experimental protocols used to obtain this data, and visualizes the affected signaling pathways.
Quantitative Proteomic Data Summary
Treatment of cancer cells with Pseudolaric acid B leads to significant alterations in the expression of proteins involved in key cellular processes, including cell cycle regulation, apoptosis, and signal transduction. The following table summarizes the observed changes in protein expression in triple-negative breast cancer cells (MDA-MB-231) following PAB treatment.
| Protein | Function | Pathway | Change in Expression |
| CD147 | Transmembrane glycoprotein involved in tumor invasion, metastasis, and glycolysis. | Cell Adhesion & Metabolism | Direct Target |
| p53 | Tumor suppressor, transcription factor. | Cell Cycle, Apoptosis | Upregulated |
| p21 | Cyclin-dependent kinase inhibitor. | Cell Cycle | Upregulated |
| CDK1 | Cyclin-dependent kinase 1, promotes G2/M transition. | Cell Cycle | Downregulated |
| Cyclin B1 | Regulatory subunit of CDK1. | Cell Cycle | Downregulated |
| Bax | Pro-apoptotic protein. | Mitochondrial Apoptosis | Upregulated |
| Bcl-2 | Anti-apoptotic protein. | Mitochondrial Apoptosis | Downregulated |
| Bcl-xL | Anti-apoptotic protein. | Mitochondrial Apoptosis | Downregulated |
| Cleaved Caspase-3 | Executioner caspase in apoptosis. | Apoptosis | Upregulated |
| Cleaved Caspase-9 | Initiator caspase in the intrinsic apoptosis pathway. | Apoptosis | Upregulated |
| Cleaved PARP | Substrate of cleaved caspase-3, marker of apoptosis. | Apoptosis | Upregulated |
| Cytochrome c | Released from mitochondria to trigger apoptosis. | Mitochondrial Apoptosis | Release into cytosol induced |
| PI3K (p110β) | Catalytic subunit of Phosphoinositide 3-kinase. | PI3K/AKT/mTOR | Downregulated |
| p-AKT (Ser473) | Phosphorylated (active) form of AKT. | PI3K/AKT/mTOR | Downregulated |
| p-mTOR (Ser2448) | Phosphorylated (active) form of mTOR. | PI3K/AKT/mTOR | Downregulated |
| N-cadherin | Promotes epithelial-mesenchymal transition (EMT). | Cell Adhesion & Metastasis | Downregulated |
| Vimentin | Mesenchymal marker, involved in EMT. | Cell Adhesion & Metastasis | Downregulated |
| E-cadherin | Epithelial marker, suppresses metastasis. | Cell Adhesion & Metastasis | Upregulated |
| MMP-2 | Matrix Metalloproteinase-2, degrades extracellular matrix. | Tumor Invasion | Downregulated |
| MMP-7 | Matrix Metalloproteinase-7, degrades extracellular matrix. | Tumor Invasion | Downregulated |
| MMP-9 | Matrix Metalloproteinase-9, degrades extracellular matrix. | Tumor Invasion | Downregulated |
Key Signaling Pathways Affected by Pseudolaric Acid B
The proteomic changes induced by PAB converge on critical signaling pathways that regulate cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2] PAB treatment leads to a dose-dependent decrease in the expression of the PI3K catalytic subunit p110β and the phosphorylated (active) forms of AKT and mTOR.[3][4] This inhibition disrupts the downstream signaling cascade that promotes cancer cell survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Pseudolaric Acid B.
Mitochondrial Apoptosis Pathway
PAB induces apoptosis through the intrinsic mitochondrial pathway.[3][5][6] This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, culminating in programmed cell death.
Caption: Induction of mitochondrial apoptosis by Pseudolaric Acid B.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies.
Chemical Proteomics for Target Identification of Pseudolaric Acid B
A PAB-derived photoaffinity probe was utilized to identify direct binding partners in HeLa cells.[7][8]
-
Probe Synthesis: A photo-reactive group and a clickable alkyne handle were chemically attached to the PAB molecule.
-
Cell Treatment and UV Crosslinking: HeLa cells were incubated with the PAB-based probe, followed by UV irradiation to covalently link the probe to its interacting proteins.
-
Cell Lysis and Click Chemistry: The cells were lysed, and the alkyne-tagged protein-probe complexes were conjugated to a biotin-azide tag via a copper-catalyzed click reaction.
-
Enrichment and Digestion: The biotin-tagged proteins were enriched using streptavidin beads. The enriched proteins were then digested into peptides.
-
Mass Spectrometry and Data Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the PAB probe.
Western Blotting for Protein Expression Analysis
Western blotting was used to validate the changes in protein expression in MDA-MB-231 cells treated with PAB.[3]
-
Cell Culture and Treatment: MDA-MB-231 cells were cultured in appropriate media and treated with varying concentrations of PAB for specified durations.
-
Protein Extraction: Cells were washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific to the target proteins overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software and normalized to a loading control such as β-actin or GAPDH.
Comparative Discussion
The identification of CD147 as a direct target of PAB is a significant finding.[7][8] CD147 is a transmembrane glycoprotein that is overexpressed in numerous cancers and plays a crucial role in tumor progression, invasion, and metastasis by inducing the expression of matrix metalloproteinases (MMPs).[3][7] By targeting CD147, PAB can disrupt these malignant processes. The observed downregulation of MMP-2, MMP-7, and MMP-9 further supports this mechanism.[1] Targeting CD147 is an active area of cancer research, with various therapeutic strategies, including monoclonal antibodies and CAR-T cell therapies, being explored.[7]
The potent inhibition of the PI3K/AKT/mTOR pathway by PAB places it among a class of promising anti-cancer agents.[3] This pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for drug development.[1] Numerous inhibitors targeting different components of this pathway, such as the PI3K inhibitor alpelisib and the mTOR inhibitor everolimus, have been approved for clinical use.[1] PAB's ability to simultaneously suppress multiple key nodes in this pathway suggests it may have a potent and broad anti-tumor activity.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD147 Is a Promising Target of Tumor Progression and a Prognostic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. The Biological Function and Clinical Utilization of CD147 in Human Diseases: A Review of the Current Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repressing CD147 is a novel therapeutic strategy for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CD147: an integral and potential molecule to abrogate hallmarks of cancer [frontiersin.org]
- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]
The Untapped Potential of Methyl Pseudolarate A in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and less toxic cancer treatments, combination therapy has emerged as a cornerstone of modern oncology. The strategic pairing of therapeutic agents can enhance efficacy, overcome drug resistance, and minimize side effects. Methyl pseudolarate A (MPA), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has shown promise as a potential anticancer agent. While direct studies on the synergistic effects of MPA with other chemotherapeutics are limited, extensive research on its close structural analog, Pseudolaric acid B (PAB), provides a strong foundation for exploring its combinatorial potential.
This guide assesses the synergistic effects of PAB with other chemotherapeutics, offering a proxy for the potential of MPA. The data presented herein, derived from preclinical studies, suggests that combining PAB, and by extension MPA, with conventional chemotherapy drugs could be a promising strategy to enhance anti-tumor activity.
Synergistic Potential of Pseudolaric Acid B: A Proxy for this compound
PAB has been identified as a microtubule-destabilizing agent that induces G2/M phase cell cycle arrest and apoptosis.[1] Its ability to circumvent multidrug resistance phenotypes further highlights its potential in combination regimens.[1][2]
Enhanced Efficacy in Combination
Studies have shown that PAB can work in concert with other chemotherapeutic agents to achieve a more potent anti-cancer effect. For instance, in a preclinical model of gastric cancer, the combination of PAB and Adriamycin (doxorubicin) demonstrated a more potent inhibition of tumor growth in vivo compared to either drug administered alone, indicating a synergistic or additive relationship.[3]
Furthermore, in triple-negative breast cancer cells, a PI3K inhibitor was found to interact additively with PAB to enhance the induction of apoptosis.[4] This suggests that targeting multiple signaling pathways—in this case, microtubule dynamics and the PI3K/AKT/mTOR pathway—can lead to improved therapeutic outcomes.
The following table summarizes the key findings from preclinical studies on the combination of PAB with other therapeutic agents.
| Combination Agent | Cancer Type | Observed Effect | Potential Mechanism of Synergy | Reference |
| Adriamycin (Doxorubicin) | Gastric Cancer | More potent inhibition of tumor growth in vivo | Combination targets different cellular processes (microtubule dynamics and DNA replication). | [3] |
| PI3K Inhibitor (LY294002) | Triple-Negative Breast Cancer | Additive effect in inducing apoptosis | Simultaneous inhibition of microtubule function and the PI3K/AKT/mTOR survival pathway. | [4] |
Table 1: Summary of Preclinical Studies on the Synergistic/Additive Effects of Pseudolaric Acid B (PAB) with Other Anticancer Agents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of PAB's synergistic potential. These protocols can serve as a reference for designing future studies on this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of MPA, the combination chemotherapeutic, or the combination of both for 24, 48, or 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values. The synergistic effect can be determined using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Cell Counting Kit-8 (CCK-8) Assay:
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat cells with the indicated compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., proteins involved in apoptosis or signaling pathways) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][5]
In Vivo Xenograft Tumor Models
-
Inject cancer cells subcutaneously into the flank of immunodeficient mice.
-
When tumors reach a palpable size, randomly assign mice to different treatment groups (e.g., vehicle control, MPA alone, chemotherapeutic alone, combination therapy).
-
Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[2]
Visualizing Synergistic Mechanisms
The following diagrams illustrate the potential mechanisms of synergy between this compound (as inferred from Pseudolaric acid B) and other chemotherapeutics.
Caption: Workflow for evaluating the synergistic effects of MPA and chemotherapeutics.
Caption: Dual targeting of microtubule dynamics and DNA replication enhances apoptosis.
Caption: Concurrent disruption of microtubules and the PI3K/AKT/mTOR pathway.
Conclusion and Future Directions
The available preclinical data on Pseudolaric acid B strongly suggests that this compound holds significant potential for use in combination cancer therapy. Its mechanism of action, targeting the microtubule network, makes it an attractive partner for a wide range of chemotherapeutics that act on different cellular targets.
Future research should focus on directly investigating the synergistic effects of MPA with a panel of standard-of-care chemotherapeutic drugs across various cancer types. Such studies should employ the rigorous experimental protocols outlined in this guide to generate robust and comparable data. The ultimate goal is to translate these promising preclinical findings into novel, more effective combination therapies for cancer patients.
References
- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl Pseudolarate A: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl Pseudolarate A is a critical component of laboratory safety and regulatory compliance. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a cautious approach, treating the substance as potentially hazardous, is mandatory. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear the following personal protective equipment:
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat, fully buttoned | Protects skin and clothing from contamination. |
| Respiratory Protection | May be necessary if creating aerosols | Use a certified respirator if dusts may be generated. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and local regulatory guidelines for hazardous chemical waste.
1. Waste Collection and Segregation:
-
Do not dispose of this compound down the drain or in regular trash. This compound should be treated as hazardous waste.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, sealable, and clearly labeled hazardous waste container.
-
For solutions containing this compound, collect them in a compatible, sealed liquid waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions.
2. Waste Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
If the hazards are not fully known, it is prudent to indicate this on the label.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
Use secondary containment for liquid waste containers to mitigate spills.
4. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.
-
Ventilate the area, if it is safe to do so.
-
Wearing appropriate PPE, use an absorbent material, such as vermiculite or sand, to contain and clean up the spill.
-
Collect the absorbed material and any contaminated cleaning supplies in a sealed, labeled container for hazardous waste disposal.
-
Thoroughly decontaminate the spill area.
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Methyl pseudolarate A
Essential Safety and Handling Guide for Methyl Pseudolarate A
Disclaimer: The following guidance is based on general best practices for handling cytotoxic compounds. A comprehensive and official Safety Data Sheet (SDS) for this compound from a reputable supplier must be consulted prior to any handling, storage, or disposal of this substance. The information provided here is intended to supplement, not replace, a formal risk assessment and the specific instructions in an official SDS.
This compound is a naturally occurring diterpenoid with antifungal and anticancer properties.[1] Its mechanism of action involves the disruption of microtubule dynamics, which inhibits cell division and can induce apoptosis (programmed cell death).[1] Due to this cytotoxic potential, it is imperative to handle this compound with stringent safety protocols to minimize exposure risks for all laboratory personnel.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents like this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various handling procedures.
| Activity | Required PPE | Notes |
| Unpacking and Storage | - Double gloves (chemotherapy-rated) - Disposable gown - Eye protection (safety glasses or goggles) | Inspect packaging for any signs of damage or leakage upon receipt.[2] Any compromised packages should be treated as a spill. |
| Preparation and Handling (in a Biological Safety Cabinet) | - Double gloves (chemotherapy-rated) - Disposable, fluid-resistant gown with cuffs - Eye protection (safety glasses or goggles) - Surgical mask | All manipulations of the compound should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation. |
| Administration (in vitro/in vivo) | - Double gloves (chemotherapy-rated) - Disposable, fluid-resistant gown with cuffs - Eye protection (safety glasses or goggles) | Additional respiratory protection (e.g., N95 respirator) may be necessary depending on the risk of aerosolization. |
| Waste Disposal | - Double gloves (chemotherapy-rated) - Disposable gown - Eye protection (safety glasses or goggles) | All contaminated materials must be disposed of as cytotoxic waste. |
| Spill Cleanup | - Double gloves (chemotherapy-rated) - Disposable, fluid-resistant gown with cuffs - Eye and face protection (face shield and goggles) - Respiratory protection (e.g., N95 respirator) | A dedicated cytotoxic spill kit must be readily available in all areas where the compound is handled. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the external packaging for any signs of damage. If the integrity is compromised, treat it as a potential spill and follow spill cleanup procedures.
-
PPE: Wear a single pair of chemotherapy-rated gloves and a lab coat when handling the external packaging.
-
Transport: Transport the unopened package to the designated storage area.
-
Storage: According to one data sheet, this compound should be stored at -20°C under an inert atmosphere.[3] The storage location should be clearly labeled as containing a cytotoxic compound.
B. Preparation of Solutions:
-
Work Area Preparation: All preparation activities must be conducted within a certified Class II BSC. Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
PPE: Don all required PPE, including double gloves and a disposable gown, before bringing the compound into the BSC.
-
Handling:
-
Carefully open the primary container, avoiding any aerosol generation.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the powdered form.
-
When dissolving, add the solvent slowly to the powder to minimize splashing.
-
All containers holding this compound should be clearly labeled with the compound name, concentration, date, and a cytotoxic hazard symbol.
-
C. Experimental Administration:
-
PPE: Wear appropriate PPE, including double gloves and a gown, when administering the compound to cell cultures or animal models.
-
Aerosol Containment: Use techniques that minimize the generation of aerosols, such as slow dispensing and avoiding forceful ejection from pipettes.
-
Post-Administration: All contaminated materials (pipette tips, culture plates, etc.) must be immediately disposed of in designated cytotoxic waste containers.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be disposed of in designated, leak-proof cytotoxic waste containers (typically yellow or purple).
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, clearly labeled cytotoxic liquid waste container. Do not dispose of this waste down the drain.
B. Disposal Procedure:
-
Packaging: All cytotoxic waste containers must be securely sealed before removal from the laboratory.
-
Labeling: Ensure all waste containers are clearly labeled with the cytotoxic waste symbol and any other locally required information.
-
Removal: Follow institutional and local regulations for the collection and disposal of cytotoxic waste by a licensed hazardous waste management company.
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE from a cytotoxic spill kit, including a respirator and face shield.
-
Containment:
-
For liquid spills, cover with absorbent pads from the spill kit.
-
For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
-
Cleanup:
-
Working from the outside in, carefully collect all contaminated materials using scoops and place them in a designated cytotoxic waste bag.
-
Clean the spill area with a detergent solution, followed by a deactivating agent if recommended by your institution's safety office.
-
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Workflow for Handling this compound
The following diagram outlines the key stages and decision points for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
